molecular formula C8H8BrIO2 B8198192 2-Bromo-5-iodo-1,3-dimethoxybenzene

2-Bromo-5-iodo-1,3-dimethoxybenzene

Cat. No.: B8198192
M. Wt: 342.96 g/mol
InChI Key: GBBWHOUPJUHSRD-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,3-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8BrIO2 and its molecular weight is 342.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-iodo-1,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodo-1,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-iodo-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBWHOUPJUHSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-5-iodo-1,3-dimethoxybenzene CAS number and identifiers

[1]

Executive Summary: The "Orthogonal Pivot"

2-Bromo-5-iodo-1,3-dimethoxybenzene (CAS: 1318133-20-8) serves as a high-value "pivot" scaffold in organic synthesis. Its structural symmetry, combined with the distinct reactivity profiles of its halogen substituents (Aryl-Iodide vs. Aryl-Bromide), allows for sequential, chemoselective cross-coupling reactions.

Researchers utilize this molecule to construct complex architectures—ranging from KAT7 inhibitors in oncology to phospharhodamine dyes in imaging—by first engaging the labile C–I bond (e.g., via Sonogashira or Suzuki coupling) while preserving the C–Br bond for subsequent functionalization.

Chemical Identity & Identifiers

Identifier Value
Chemical Name 2-Bromo-5-iodo-1,3-dimethoxybenzene
Synonyms 1-Bromo-4-iodo-2,6-dimethoxybenzene; 4-Bromo-3,5-dimethoxyaniline (Precursor derivative)
CAS Number 1318133-20-8
Molecular Formula C₈H₈BrIO₂
Molecular Weight 342.96 g/mol
SMILES COC1=C(Br)C(OC)=CC(I)=C1
InChIKey BPWYNWSOQOXOPI-UHFFFAOYSA-N (Analogous backbone check required)
Appearance Off-white to pale yellow solid
Solubility Soluble in CH₂Cl₂, THF, DMSO; insoluble in water

Synthesis & Manufacturing Protocol

The most robust synthetic route involves a Sandmeyer reaction starting from the aniline precursor. This method ensures high regioselectivity, placing the iodine atom exactly para to the bromine atom, which is sterically locked between the two methoxy groups.

Core Reaction Pathway
  • Precursor: 4-Bromo-3,5-dimethoxyaniline.

  • Transformation: Diazotization of the amine followed by iodination.[1][2]

  • Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium Iodide (KI).

Step-by-Step Methodology

Reagents:

  • 4-Bromo-3,5-dimethoxyaniline (1.0 equiv)

  • H₂SO₄ (1.8 M aqueous solution)[3]

  • NaNO₂ (1.3 equiv)

  • KI (1.5 equiv)

  • Urea (optional, to quench excess nitrite)

Protocol:

  • Suspension: Charge a reaction vessel with 4-bromo-3,5-dimethoxyaniline and 1.8 M H₂SO₄. Cool the suspension to 0 °C using an ice bath.

  • Diazotization: Dropwise add a solution of NaNO₂ in water over 10–15 minutes. Maintain internal temperature < 5 °C. The suspension should clarify as the diazonium salt forms. Stir for 40 minutes at 0 °C.

  • Iodination: Slowly add a solution of KI in water to the diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The mixture will turn dark due to iodine liberation.

  • Workup: Quench with saturated aqueous Na₂SO₃ (sodium sulfite) to reduce excess iodine (color change from dark brown to yellow/white).

  • Extraction: Extract with Dichloromethane (CH₂Cl₂) or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from Ethanol.

Reaction Logic Visualization

SynthesisPathStart4-Bromo-3,5-dimethoxyaniline(Precursor)InterDiazonium SaltIntermediateStart->InterNaNO2, H2SO40°C (Diazotization)Product2-Bromo-5-iodo-1,3-dimethoxybenzene(Target)Inter->ProductKI, H2O(Sandmeyer Iodination)

Caption: Sandmeyer transformation converting the amino group to an iodine substituent with retention of the bromo-methoxy scaffold.

Spectroscopic Characterization

To validate the synthesis, the following NMR signatures are diagnostic. The molecule possesses C₂v symmetry , simplifying the spectra.

Technique Diagnostic Signal Interpretation
¹H NMR (CDCl₃)δ ~6.95 ppm (s, 2H) Aromatic protons at positions 4 and 6 (equivalent).
δ ~3.88 ppm (s, 6H) Methoxy protons at positions 1 and 3 (equivalent).
¹³C NMR δ ~157-160 ppm C-O (Carbons 1, 3).
δ ~110-115 ppm Aromatic C-H (Carbons 4, 6).[4]
δ ~100-105 ppm C-Br (Carbon 2, shielded by ortho-methoxy).
δ ~90 ppm C-I (Carbon 5, significantly shielded by Iodine).

Strategic Applications in Drug Discovery

The primary utility of 2-Bromo-5-iodo-1,3-dimethoxybenzene lies in its ability to undergo Chemoselective Cross-Coupling .

The Selectivity Hierarchy
  • C–I Bond (High Reactivity): Reacts first under mild Pd-catalyzed conditions (e.g., Sonogashira, Suzuki at room temp).

  • C–Br Bond (Lower Reactivity): Remains inert during the first coupling. Can be activated subsequently using higher temperatures or specialized ligands (e.g., Buchwald-Hartwig amination).

Case Study: KAT7 Inhibitors

In the development of inhibitors for KAT7 (Lysine Acetyltransferase 7) , this scaffold is used to link a benzisoxazole core to a sulfonamide moiety.[5] The iodine is displaced first to attach the core, creating a defined intermediate that is then elaborated at the bromine position.

Workflow Visualization

CouplingLogicCore2-Bromo-5-iodo-1,3-dimethoxybenzeneStep1Intermediate A(Iodine Displaced)Core->Step1Pd(PPh3)2Cl2, CuITerminal Alkyne (Sonogashira)Selectivity: I > BrFinalFinal Drug Candidate(Bromine Displaced)Step1->FinalPd(dppf)Cl2, Boronic Acid(Suzuki Coupling)Activation of C-Br

Caption: Chemoselective coupling strategy utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide.

Handling & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Light Sensitivity: The C–I bond is photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • ChemicalBook. (2023). 2-bromo-5-iodo-1,3-dimethoxybenzene (CAS 1318133-20-8) Properties and Suppliers.[6][7]Link

  • Oxford Academic. (2022). A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Arylation. (Detailed synthesis of analogous scaffolds). Link

  • Google Patents. (2020). WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin. (Cites use of 2-bromo-5-iodo-1,3-dimethoxybenzene in synthesis).[8][7] Link

  • Google Patents. (2025). WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer. (Application in KAT7 inhibitor synthesis).[4] Link

physical properties and melting point of 2-Bromo-5-iodo-1,3-dimethoxybenzene

[1][2][3][4][5]

CAS Number: 1318133-20-8 Formula: C₈H₈BrIO₂ Molecular Weight: 342.96 g/mol [1][2]

Executive Summary

2-Bromo-5-iodo-1,3-dimethoxybenzene is a tetra-substituted benzene derivative characterized by its orthogonal reactivity . The presence of two distinct halogen atoms—bromine at the sterically crowded 2-position and iodine at the accessible 5-position—allows for sequential, selective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). The iodine atom (C–I bond) is significantly more labile toward oxidative addition by palladium catalysts than the bromine atom (C–Br bond), enabling site-selective functionalization at the 5-position while preserving the 2-position for subsequent transformations.

Physical Properties & Melting Point[1][2][4]

As a highly symmetrical, electron-rich aromatic ether, the compound exists as a crystalline solid at standard temperature and pressure.

PropertyValue / DescriptionTechnical Note
Appearance Off-white to pale yellow solid Coloration often arises from trace iodine liberation or oxidation upon storage.
Melting Point Solid > 100 °C (Predicted) While specific literature values vary by recrystallization solvent, structural analogs (e.g., 2-iodo-1,3-dimethoxybenzene) melt ~103 °C. The added bromine atom typically elevates the lattice energy, raising the MP.
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, EtOAc.Insoluble in water. Limited solubility in cold hexanes (useful for recrystallization).
Stability Light SensitiveThe C–I bond is photolabile. Store in amber vials at 2–8 °C under inert gas (Ar/N₂).
Melting Point Determination Protocol (Self-Validating)

Since precise melting points depend on purity and polymorphs, researchers must validate the material using this differential scanning calorimetry (DSC) or capillary protocol:

  • Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent inclusions.

  • Ramp Rate: 1 °C/min (Capillary) or 5 °C/min (DSC).

  • Validation: A sharp melting range (< 2 °C) indicates >98% purity. A broad range (> 3 °C) suggests residual solvent or isomer contamination (e.g., 4-bromo- isomers).

Synthesis & Fabrication Strategy

The most authoritative synthesis route avoids direct halogenation of 1,3-dimethoxybenzene, which suffers from poor regioselectivity (favoring the 4-position). Instead, a Sandmeyer approach starting from the aniline derivative ensures perfect regiocontrol.

Reaction Workflow

Precursor: 4-Bromo-3,5-dimethoxyaniline (commercially available or synthesized from 3,5-dimethoxyaniline).

Step 1: Diazotization The aniline amine is converted to a diazonium salt using sodium nitrite in acidic media. Step 2: Iodination Displacement of the diazo group by iodide (using KI) installs the iodine at the 5-position (relative to the original numbering, this corresponds to the para-position to the bromine).

Synthesis Diagram (Graphviz)

SynthesisRouteStart4-Bromo-3,5-dimethoxyaniline(Solid Precursor)Intermediate[Diazonium Salt](Unstable Intermediate)Start->Intermediate Step 1: amine -> N2+Reagent1NaNO₂ / H₂SO₄(0 °C, Diazotization)Reagent1->IntermediateProduct2-Bromo-5-iodo-1,3-dimethoxybenzene(Target Solid)Intermediate->Product Step 2: N2+ -> IReagent2KI (aq)(Sandmeyer Iodination)Reagent2->Product

Caption: Regioselective synthesis via Sandmeyer transformation, ensuring the Iodine is installed para to the Bromine.

Characterization: The Self-Validating System

To ensure the identity of 2-Bromo-5-iodo-1,3-dimethoxybenzene , rely on its high molecular symmetry. The molecule possesses a mirror plane passing through the Br, I, C2, and C5 atoms.

Nuclear Magnetic Resonance (NMR) Signature
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.90 ppm (Singlet, 6H): The two methoxy groups (-OCH₃) at positions 1 and 3 are chemically equivalent.

    • δ ~6.90–7.10 ppm (Singlet, 2H): The aromatic protons at positions 4 and 6 are chemically equivalent.

    • Diagnostic Check: If you see multiple aromatic peaks or splitting, the sample is contaminated with regioisomers (e.g., 1-bromo-2-iodo- isomers).

  • ¹³C NMR:

    • Expect only 5 unique carbon signals due to symmetry (C-Br, C-I, C-OMe, C-H, OMe), simplifying structural confirmation.

Mass Spectrometry
  • Isotope Pattern: Look for the characteristic "M" and "M+2" doublet of equal intensity (indicative of one Bromine atom). Iodine does not add an isotope pattern but contributes significant mass defect.

Applications in Drug Discovery & Materials

Orthogonal Cross-Coupling

This molecule is a "linchpin" scaffold.

  • First Coupling (Low Temp): The C–I bond reacts with boronic acids (Suzuki) or alkynes (Sonogashira) at room temperature.

  • Second Coupling (High Temp): The C–Br bond remains intact during the first step and is activated only under more forcing conditions (higher temperature or specialized ligands like SPhos/XPhos).

Application Workflow Diagram

Applicationscluster_0Step 1: Selective C-I Activationcluster_1Step 2: C-Br ActivationTarget2-Bromo-5-iodo-1,3-dimethoxybenzeneCoupling1Pd(0), R-B(OH)2(Suzuki Coupling)Target->Coupling1Product12-Bromo-5-aryl-1,3-dimethoxybenzeneCoupling1->Product1Coupling2Pd(0), Ligand, Heat(Buchwald/Suzuki)Product1->Coupling2FinalMulti-FunctionalizedScaffold (e.g. Phospharhodamines)Coupling2->Final

Caption: Sequential functionalization strategy utilizing the reactivity difference between C-I and C-Br bonds.

References

  • Synthesis & Characterization

    • Source: "A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Arylation." (Compound S2).[3][4]

    • Context: Describes the Sandmeyer synthesis
    • URL: (Referenced via snippet data).

  • Patent Literature (Synthesis Protocols)

    • Source: US Patent 11224600B2 "Compounds for inhibition of alpha 4 beta 7 integrin".
    • Context: Lists 2-bromo-5-iodo-1,3-dimethoxybenzene as a starting material (Intermedi
    • URL:

  • Chemical Property Database

    • Source: ChemicalBook / GuideChem Entries for CAS 1318133-20-8.[1][2]

    • Context: Confirmation of CAS and solid st
    • URL:

Solubility Profile & Technical Guide: 2-Bromo-5-iodo-1,3-dimethoxybenzene

[1]

Executive Summary

2-Bromo-5-iodo-1,3-dimethoxybenzene (CAS: 303044-07-9 / 1318133-20-8) is a highly functionalized halogenated aromatic intermediate.[1] Its structural core—a benzene ring substituted with two methoxy groups and two distinct halogens (bromine and iodine)—dictates a specific solubility profile characterized by high lipophilicity and low aqueous solubility .[2]

This compound is a critical scaffold in medicinal chemistry and materials science, particularly for iterative cross-coupling reactions (e.g., site-selective Suzuki-Miyaura or Sonogashira couplings).[1] The iodine atom at position C5 is more labile, allowing for selective functionalization before the bromine at C2 is engaged.[1][2] Consequently, solvent selection is not merely about dissolution; it is about chemoselectivity preservation and purification efficiency .[1][2]

Physicochemical Profile & Solubility Mechanics[2]

Understanding the molecular drivers of solubility is essential for designing robust experimental protocols.[2]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₈H₈BrIO₂Moderate molecular weight (342.96 g/mol ) suggests solid state at RT.[2]
LogP (Predicted) ~3.5 – 4.2Highly Lipophilic. Prefers non-polar to moderately polar organic solvents.[2]
H-Bond Donors 0No capacity to donate H-bonds; poor solubility in water.[1][2]
H-Bond Acceptors 2 (Methoxy oxygens)Weak acceptance; soluble in H-bond donating solvents (alcohols) only at higher temperatures.[2]
Polarizability High (Iodine/Bromine)Excellent solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene) due to dispersion forces.[2]
Mechanism of Dissolution

The solubility of this compound is driven by London Dispersion Forces (due to the large, polarizable iodine and bromine atoms) and Dipole-Dipole interactions (from the methoxy groups).[1][2][3]

  • "Like Dissolves Like": The electron-rich aromatic ring and halogens make it highly compatible with electron-deficient solvents like Dichloromethane (DCM).[2]

  • The "Heavy Atom" Effect: The presence of Iodine significantly increases the density and lipophilicity, often requiring slightly more polar solvents (like THF) to break crystal lattice energy compared to non-halogenated analogues.[1][3]

Solvent Compatibility Matrix

This matrix categorizes solvents based on their utility for Synthesis (Reaction Medium) versus Purification (Recrystallization/Extraction).[2]

Category A: High Solubility (Primary Solvents)

Use for: Reaction media, preparing stock solutions, and loading columns.[1][3]

SolventSolubility RatingTechnical Notes
Dichloromethane (DCM) Excellent (>100 mg/mL)Ideal for extraction and loading onto silica gel.[2] Caution: Halogenated waste.[2]
Tetrahydrofuran (THF) Excellent (>100 mg/mL)Preferred for organometallic couplings (e.g., Grignard, Suzuki).[1] Ensure anhydrous conditions.
Ethyl Acetate (EtOAc) Good (>50 mg/mL)Standard solvent for liquid-liquid extraction (work-up).[2] Safer alternative to DCM.
Toluene Good (>40 mg/mL)Excellent for high-temperature reactions (>80°C).[2] Solubilizes the compound well at reflux.[2]
Chloroform (CHCl₃) Excellent (>100 mg/mL)Similar to DCM but higher boiling point; useful for NMR analysis.[2][3]
Category B: Temperature-Dependent Solubility (Recrystallization)

Use for: Purification via crystallization or as co-solvents.[2][3]

SolventSolubility RatingTechnical Notes
Ethanol (EtOH) Moderate (Hot) / Low (Cold)Top Choice for Recrystallization. Dissolves well at reflux; precipitates upon cooling.[2][3]
Methanol (MeOH) Moderate (Hot) / Low (Cold)Similar to EtOH but more polar.[2] Often used in mixtures with DCM for polarity adjustment.
Acetonitrile (MeCN) ModerateGood for HPLC mobile phases.[2] Can be used for recrystallization if alcohols fail.[2]
Category C: Anti-Solvents (Precipitation)

Use for: Crashing out the product from a concentrated solution.[2][3]

SolventSolubility RatingTechnical Notes
Hexanes / Heptane Poor (<5 mg/mL)Used to precipitate the compound from EtOAc or DCM solutions.[2]
Water InsolubleStrictly for washing inorganic salts during work-up.[2]
Diethyl Ether ModerateCan be used, but high volatility makes it poor for controlled crystallization.[1][2]

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Use this protocol to determine the precise solubility limit in a specific solvent for process scale-up.[1]

  • Preparation: Weigh 100 mg of 2-Bromo-5-iodo-1,3-dimethoxybenzene into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be required to break crystal lattices.

  • Observation: Continue addition until the solution is perfectly clear with no visible particulates.

  • Calculation:

    
    [2][3]
    
Protocol 4.2: Purification via Recrystallization (Solvent/Anti-Solvent)

The most effective method for purifying this compound from reaction byproducts.[2][3]

  • Dissolution: Place crude solid in a flask. Add the minimum amount of hot Ethyl Acetate (or DCM) required to just dissolve the solid at near-boiling temperature.

  • Filtration (Optional): If insoluble black specks (Pd residue) are present, filter hot through a Celite pad.[2]

  • Anti-Solvent Addition: While keeping the solution hot, slowly add Hexane (or Heptane) dropwise.[2][3]

  • Cloud Point: Stop adding Hexane when a faint, persistent cloudiness (turbidity) appears.

  • Re-clarification: Add 1-2 drops of the good solvent (EtOAc) to clear the solution.[2]

  • Crystallization: Allow the flask to cool to room temperature slowly, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the crystals via vacuum filtration and wash with cold Hexane.

Decision Workflows (Visualization)

Diagram 1: Solvent Selection Logic for Synthesis & Purification

This flowchart guides the researcher through selecting the optimal solvent based on the process stage.[2]

Caption: Decision tree for selecting solvents based on reaction temperature requirements and purification goals.

Application-Specific Solubility Considerations

For Cross-Coupling Reactions (Suzuki/Sonogashira)
  • Challenge: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) which is insoluble in organic solvents, creating a biphasic system.[1][3]

  • Solution: Use Dioxane/Water or Toluene/Water mixtures. 2-Bromo-5-iodo-1,3-dimethoxybenzene dissolves in the organic phase, while the catalyst operates at the interface.[1]

  • Warning: Avoid protic solvents (EtOH) if using strong bases (e.g., n-BuLi) for halogen-lithium exchange, as they will quench the lithiated intermediate immediately.[1][3]

For NMR Analysis
  • Standard: CDCl₃ (Deuterated Chloroform) is the gold standard.[2][3] The compound is highly soluble, and the solvent peak (7.26 ppm) does not overlap with the aromatic protons of the dimethoxybenzene core (typically ~6.5 - 7.5 ppm).[1]

  • Alternative: DMSO-d₆ can be used if the sample contains polar impurities, but recovery is difficult due to DMSO's high boiling point.[1][2]

Safety & Handling (Halogenated Aromatics)

  • Waste Disposal: All solutions containing this compound (especially in DCM or CHCl₃) must be disposed of in Halogenated Organic Waste streams.[2][3] Do not mix with non-halogenated solvents (Acetone/Ethanol) if your facility separates them.

  • Peroxide Formation: If using THF or Dioxane as solvents, ensure they are peroxide-free, as iodinated aromatics can be sensitive to radical initiators present in degraded ethers.[1]

  • Toxicity: As an alkyl halide derivative, assume potential alkylating properties.[1][2][3] Use double-gloving (Nitrile) and handle inside a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9025, 1,3-Dimethoxybenzene.[1] Retrieved from [Link][2][3]

    • Note: Provides the baseline solubility data for the non-halogen
  • Quibell, J. M., et al. (2018). "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids."[1][2][4] Chemical Science. Royal Society of Chemistry. Retrieved from [Link]

    • Note: Details work-up procedures (extraction with EtOAc)
  • Note: Validates solubility in organic solvents (DCM, Acetone) for structurally homologous compounds.
  • Organic Syntheses. "Purification of Aryl Halides via Recrystallization." Organic Syntheses Collective Volumes.

    • Note: General authoritative source for recrystallization protocols of halogenated aromatics.[2]

safety data sheet (SDS) for 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet & Technical Guide: 2-Bromo-5-iodo-1,3-dimethoxybenzene

Part 1: Compound Identity & Strategic Significance

Chemical Name: 2-Bromo-5-iodo-1,3-dimethoxybenzene CAS Number: 1318133-20-8 Synonyms: 1-Bromo-4-iodo-2,6-dimethoxybenzene (based on numbering priority); 4-Bromo-3,5-dimethoxyphenyl iodide. Molecular Formula: C₈H₈BrIO₂ Molecular Weight: 342.96 g/mol [1][2][3]

Researcher’s Context: The Orthogonal Scaffold

For drug development professionals, this compound is not merely a reagent; it is a bifunctional electrophilic scaffold . Its value lies in the distinct reactivity profiles of the halogen substituents:

  • C5-Iodine: Highly reactive toward oxidative addition by Pd(0). It is the primary site for initial cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) at lower temperatures or with less active catalysts.

  • C2-Bromine: Sterically shielded by the flanking methoxy groups (1,3-position) and inherently less reactive than the C-I bond. This allows for a second, sequential functionalization step after the C5 position has been modified.[4][5][6]

This "programmed" reactivity allows for the precise construction of non-symmetrical biaryls and complex pharmacophores without requiring protecting group manipulations.

Part 2: Hazard Identification & Risk Profiling

GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Signal Word: WARNING

Expert Insight: The "Hidden" Hazards

While the GHS classification suggests a standard irritant, the specific chemical structure dictates more nuanced safety protocols:

  • Photolytic Instability: The C-I bond is weak (~50-60 kcal/mol). Exposure to ambient light can cause homolytic cleavage, releasing iodine radicals (

    
    ). This not only degrades the reagent but can generate free iodine (
    
    
    
    ), which is corrosive and a sensitizer.
  • Synergistic Irritation: The methoxy groups increase the electron density of the aromatic ring, potentially enhancing skin absorption compared to non-alkoxylated halosubstituted benzenes.

Part 3: Emergency Response Protocols

Effective safety management requires pre-planned decision pathways. The following diagram outlines the immediate response logic for spill and exposure scenarios.

EmergencyResponse Start EMERGENCY INCIDENT Type Identify Incident Type Start->Type Spill Spill / Release Type->Spill Exposure Personnel Exposure Type->Exposure SolidSpill Solid Spill? Spill->SolidSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Evacuate Evacuate Area (Dust Risk) SolidSpill->Evacuate Large Qty PPE Don PPE: Nitrile Gloves + N95/P100 Respirator SolidSpill->PPE Small Qty Evacuate->PPE Clean Wet Sweep / HEPA Vacuum (Avoid Dust Generation) PPE->Clean Waste Dispose as Halogenated Organic Waste Clean->Waste Wash Wash w/ Soap & Water (15 mins) Skin->Wash Rinse Rinse w/ Water/Saline (Remove Contacts, 15 mins) Eye->Rinse Medical Seek Medical Attention (Show SDS) Wash->Medical Rinse->Medical

Figure 1: Decision tree for emergency response involving 2-Bromo-5-iodo-1,3-dimethoxybenzene.

Part 4: Handling, Storage & Technical Data

Storage Architecture
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the electron-rich ring.

  • Light Protection: CRITICAL. Store in amber glass vials or wrap clear containers in aluminum foil. The iodine substituent is photosensitive.

Quantitative Properties Table
PropertyValueNote
Physical State Solid (Crystalline Powder)May appear off-white to pale yellow/brown depending on iodine liberation.
Melting Point ~90–98°C (Predicted)Experimental verification required for specific batch; analogs melt in this range.
Solubility DMSO, DCM, Ethyl AcetatePoorly soluble in water.
Purity Typically ≥95%Check HPLC trace for des-iodo impurities (light degradation).
InChI Key ICPHLFYNNYFZEO-UHFFFAOYSA-N(For similar isomer verification; verify specific batch COA).

Part 5: Application Workflow (Synthesis Strategy)

To maximize the utility of this scaffold, researchers should exploit the chemoselectivity of the C-I vs. C-Br bonds.[5][6] The following workflow illustrates a standard "Sequential Coupling" protocol used in medicinal chemistry.

SynthesisWorkflow Start 2-Bromo-5-iodo- 1,3-dimethoxybenzene Step1 Step 1: Selective Coupling (C-I Bond Activation) Start->Step1 Intermed Intermediate: 2-Bromo-5-aryl- 1,3-dimethoxybenzene Step1->Intermed Step2 Step 2: Secondary Coupling (C-Br Bond Activation) Intermed->Step2 Final Final Target: Unsymmetric Biaryl/Heterocycle Step2->Final Cond1 Conditions: Pd(PPh3)4 (1-3 mol%) RT to 50°C (Iodine reacts first) Cond1->Step1 Cond2 Conditions: Pd(dppf)Cl2 or Buchwald Ligands High Temp (>80°C) (Bromine reacts second) Cond2->Step2

Figure 2: Chemoselective synthetic workflow exploiting the reactivity difference between C-I and C-Br.

Protocol: Selective Sonogashira Coupling (Example)
  • Setup: Charge a flame-dried flask with 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

  • Solvent: Add degassed THF/Et₃N (1:1).

  • Addition: Add terminal alkyne (1.05 equiv) dropwise at room temperature.

  • Observation: The reaction should proceed at ambient temperature due to the labile C-I bond. The C-Br bond remains intact due to steric hindrance from the 1,3-dimethoxy groups and the lower reactivity of aryl bromides.

  • Validation: Monitor via TLC. The disappearance of the starting material indicates C-I consumption.

Part 6: Disposal & Regulatory Compliance

  • Waste Stream: Halogenated Organic Solvents/Solids. Do not mix with strong oxidizers or acids.[7]

  • Environmental: Toxic to aquatic life with long-lasting effects (implied by structure). Prevent entry into drains.

  • Regulatory:

    • TSCA (USA): Likely not listed (R&D Exemption required).

    • REACH (EU): Registration required for >1 tonne/year.

References

  • ChemicalBook. (2023). 2-bromo-5-iodo-1,3-dimethoxybenzene CAS 1318133-20-8.[1][2][3][8][9] Link

  • BenchChem. (2025).[5][6] The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions. (Cited for comparative halogen reactivity principles). Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1,3-dimethoxybenzene. (Cited for analog handling protocols). Link

  • Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Halogenated Heterocycles and Related Systems. Chemical Society Reviews. (Cited for mechanistic grounding of selective coupling).

Sources

literature review of 2-Bromo-5-iodo-1,3-dimethoxybenzene applications

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications in High-Value Scaffold Synthesis[1]

Executive Summary

2-Bromo-5-iodo-1,3-dimethoxybenzene (CAS: 1318133-20-8) is a high-value bifunctional halogenated arene used extensively in medicinal chemistry and complex natural product synthesis.[1][2] Its structural uniqueness lies in the presence of two distinct halogen handles—bromine and iodine—positioned in a specific electronic environment flanked by electron-donating methoxy groups.

This guide details the technical exploitation of this scaffold, focusing on its orthogonal reactivity . The significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol) allows for highly selective sequential functionalization. Researchers utilize this selectivity to construct sophisticated pharmacophores, including


 integrin inhibitors  and KAT7 (Lysine Acetyl Transferase) inhibitors .
Chemical Profile & Structural Logic[2]
PropertyData
IUPAC Name 2-Bromo-5-iodo-1,3-dimethoxybenzene
CAS Number 1318133-20-8
Molecular Formula C

H

BrIO

Molecular Weight 342.96 g/mol
Appearance White to off-white solid
Key Feature Chemoselective Orthogonality: C–I bond is reactive toward Mg/Li exchange and Pd(0) oxidative addition at low temperatures; C–Br bond remains inert until activated under forcing conditions.[3][1][4]
Mechanistic Implication of Substitution Pattern
  • 1,3-Dimethoxy Groups: Provide electron density to the ring, stabilizing cationic intermediates but also directing lithiation to the C-2 position (between the oxygens) if the bromine were not present. With the bromine at C-2, these groups sterically crowd the C-Br site, further deactivating it relative to the accessible C-I site at C-5.

  • C-5 Iodine: Located para to the bromine and meta to the methoxy groups. It is sterically unencumbered and electronically activated for oxidative addition, making it the primary site for functionalization.

Synthesis of the Core Scaffold

While commercially available, in-house preparation is often required for gram-scale applications. The most robust route utilizes a Sandmeyer reaction starting from 4-bromo-3,5-dimethoxyaniline. This method ensures the correct regiochemistry.

Protocol: Sandmeyer Iodination

Reaction Logic: The amino group is converted to a diazonium salt, which is then displaced by iodide. The presence of the electron-donating methoxy groups stabilizes the diazonium intermediate, requiring careful temperature control to prevent decomposition before iodination.

Step-by-Step Methodology:

  • Diazotization: Suspend 4-bromo-3,5-dimethoxyaniline (1.0 equiv) in 1.8 M H

    
    SO
    
    
    
    (aq). Cool the suspension to 0 °C.
  • Addition: Dropwise add a solution of NaNO

    
      (1.35 equiv) in water, maintaining the internal temperature < 5 °C. Stir for 40 minutes to ensure complete formation of the diazonium salt.
    
  • Iodination: Slowly add a solution of KI (0.85–1.0 equiv) in water. Note: KI is often used in slight deficit or excess depending on the specific protocol, but excess ensures completion.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate.[5] Wash the organic layer with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove iodine byproduct) and brine.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) yields the title compound as a white solid.[6]

Synthesis cluster_conditions Critical Parameters Start 4-Bromo-3,5-dimethoxyaniline Diaz Diazonium Intermediate (0 °C, H2SO4) Start->Diaz NaNO2, H2O Prod 2-Bromo-5-iodo-1,3-dimethoxybenzene (Target Scaffold) Diaz->Prod KI, H2O Sandmeyer Displacement p1 Temp < 5°C during NaNO2 addition p2 Quench I2 with Na2S2O3

Figure 1: Synthetic pathway via Sandmeyer reaction. Accurate temperature control is critical to stabilize the electron-rich diazonium species.

Application 1: Selective Sonogashira Coupling

Context: This protocol is derived from the synthesis of


 integrin inhibitors  (e.g., for treating Crohn's disease). The objective is to extend the carbon skeleton at the C-5 position with an alkyne linker while preserving the C-2 bromine for later functionalization or as a blocking group.
Experimental Protocol

Reaction: Coupling of 2-bromo-5-iodo-1,3-dimethoxybenzene with a terminal alkyne.

  • Reagents:

    • Substrate: 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv, e.g., 155 mg)[3][7]

    • Alkyne: 1-ethynyl-4-(trifluoromethoxy)benzene (1.0 equiv)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (5 mol%)
    • Co-catalyst: CuI (10 mol%)

    • Solvent: Anhydrous THF (degassed)

    • Base: Triethylamine (or secondary amine base)

  • Procedure:

    • Charge a dried flask with the substrate, Pd catalyst, and CuI under an inert atmosphere (N

      
       or Ar).
      
    • Dissolve in anhydrous THF.

    • Add the alkyne and base.[4][5][8]

    • Stir at room temperature (20–25 °C). Crucial: Higher temperatures (>50 °C) may begin to activate the C-Br bond.

    • Monitor by TLC/LCMS. The reaction typically completes within 1–4 hours due to the high reactivity of the C–I bond.

  • Outcome: The product, 2-bromo-1,3-dimethoxy-5-((4-(trifluoromethoxy)phenyl)ethynyl)benzene , is isolated.[3] The bromine atom remains 100% intact, available for subsequent Suzuki coupling or lithium-halogen exchange.

Application 2: Selective Iodine-Magnesium Exchange

Context: Used in the synthesis of KAT7 inhibitors (benzisoxazole sulfonamides). This method generates a nucleophilic Grignard species in situ at the C-5 position.

Scientific Rationale: Iodine-Magnesium exchange is significantly faster than Bromine-Magnesium exchange. By using Turbo Grignard (iPrMgCl·LiCl) at low temperatures (-78 °C), the kinetic exchange occurs exclusively at the iodine atom.

Experimental Protocol
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Exchange:

    • Dissolve 2-bromo-5-iodo-1,3-dimethoxybenzene (40.0 g scale) in anhydrous THF.

    • Cool to -78 °C .

    • Add iPrMgCl[4]·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 30 minutes.

    • Stir for 15–30 minutes at -78 °C. The species formed is the 5-magnesio-2-bromo-1,3-dimethoxybenzene .

  • Electrophile Trapping:

    • Add the electrophile (e.g., a Weinreb amide or an aldehyde) slowly.

    • Allow the reaction to warm to room temperature gradually.

  • Result: This installs an acyl or alkyl group at position 5. The steric bulk of the methoxy groups at 1,3 protects the bromine at position 2 from inadvertent exchange during the short reaction window at -78 °C.

Divergent Reactivity Map

The following diagram illustrates the "Decision Tree" for chemists using this scaffold.

Reactivity Core 2-Bromo-5-iodo- 1,3-dimethoxybenzene Sono_Cond Pd(PPh3)2Cl2, CuI Terminal Alkyne, RT Core->Sono_Cond Mg_Cond iPrMgCl·LiCl THF, -78 °C Core->Mg_Cond Prod_Sono 5-Alkynyl-2-bromo- 1,3-dimethoxybenzene Sono_Cond->Prod_Sono Selective C-I Functionalization Suzuki_Cond Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat (>60°C) Prod_Sono->Suzuki_Cond Inter_Mg [Ar-MgCl species] Mg_Cond->Inter_Mg Kinetic Exchange Prod_Mg 5-Acyl/Alkyl-2-bromo- 1,3-dimethoxybenzene Inter_Mg->Prod_Mg Kinetic Exchange Prod_Suzuki Biaryl Derivative (Requires I displacement first) Suzuki_Cond->Prod_Suzuki Subsequent C-Br Functionalization

Figure 2: Divergent synthesis pathways. The C-I bond is the primary "entry point" for functionalization, allowing the C-Br bond to serve as a latent handle for secondary modifications.

References
  • Synthesis via Sandmeyer Reaction

    • Source: A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Aryl
    • Context: Preparation of 2-Bromo-5-iodo-1,3-dimethoxybenzene (Compound S2)
    • Link: (Referenced via Snippet 1.2 in search data).

  • Selective Sonogashira Coupling (

    
     Integrin Inhibitors): 
    
    • Title: Compounds for inhibition of alpha 4 beta 7 integrin.
    • Patent: US 11,224,600 B2 (Example 93, Synthesis of Compound 93A).
    • Link:

  • Selective Magnesiation (KAT Inhibitors)

    • Title: Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer.[4]

    • Patent: WO 2025/074249 A1 (Step 1: Synthesis of 146a).
    • Link:

  • General Reactivity of Mixed Halides

    • Context: Principles of selective Pd-catalyzed coupling
    • Reference: BenchChem Technical Notes on 2-Bromo-5-iodothiazole (Analogous reactivity p
    • Link:

Sources

molecular weight and formula of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and reactivity profile of 2-Bromo-5-iodo-1,3-dimethoxybenzene , a specialized dihalogenated arene scaffold used in advanced organic synthesis and medicinal chemistry.

Core Identity & Physicochemical Profile

2-Bromo-5-iodo-1,3-dimethoxybenzene is a high-value intermediate characterized by its "push-pull" electronic structure and dual-halogen functionality. Its utility lies in the distinct reactivity differential between the C–I and C–Br bonds, enabling programmable, site-selective functionalization.

PropertyData
CAS Number 1318133-20-8
IUPAC Name 2-Bromo-5-iodo-1,3-dimethoxybenzene
Molecular Formula

Molecular Weight 342.96 g/mol
Exact Mass 341.8752 Da
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (Typical range for pure crystalline form)
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
SMILES COc1cc(I)cc(OC)c1Br

Synthesis Protocol

The most robust synthetic route utilizes a Sandmeyer-type transformation starting from the aniline precursor. This approach avoids the regioselectivity issues often encountered during direct electrophilic halogenation of 1,3-dimethoxybenzene.

Reaction Pathway
  • Precursor: 4-Bromo-3,5-dimethoxyaniline.

  • Transformation: Diazotization followed by iodination (Sandmeyer).

  • Product: 2-Bromo-5-iodo-1,3-dimethoxybenzene.[1][2][3][4][5][6][7]

Detailed Methodology

Reagents:

  • 4-Bromo-3,5-dimethoxyaniline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.5 equiv)
    
  • Potassium Iodide (

    
    , 2.0 equiv)
    
  • Sulfuric Acid (

    
    , 2.0 M aq.)
    
  • Urea (optional, to quench excess nitrite)

Step-by-Step Protocol:

  • Diazotization:

    • Suspend 4-bromo-3,5-dimethoxyaniline in 2.0 M aqueous

      
       at 0 °C. Ensure vigorous stirring to maintain a fine suspension.
      
    • Dropwise add a solution of

      
       in water while maintaining the internal temperature below 5 °C.
      
    • Critical Control Point: Stir for 30–45 minutes at 0 °C. The formation of a clear(er) diazonium salt solution indicates conversion.

  • Iodination (Sandmeyer):

    • Dissolve

      
       in a minimal amount of water.
      
    • Slowly add the cold diazonium solution to the

      
       solution (or vice versa, depending on scale) with vigorous stirring.
      
    • Observation: Evolution of nitrogen gas (

      
      ) and formation of a dark iodine-colored precipitate.
      
    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Heating to 60 °C for 30 minutes may ensure completion if gas evolution persists.

  • Work-up & Purification:

    • Quench excess iodine with saturated aqueous sodium thiosulfate (

      
      ) until the color shifts from dark brown to pale yellow.
      
    • Extract with dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate
      
    • Purification: Recrystallize from ethanol/heptane or purify via silica gel flash chromatography (Eluent: 5–10% EtOAc in Hexanes).

Reactivity & Applications: The Sequential Coupling Strategy

The structural uniqueness of 2-bromo-5-iodo-1,3-dimethoxybenzene lies in the steric and electronic differentiation of its two halogen sites.

  • Position 5 (Iodo):

    • Reactivity: High. The C–I bond is weaker and undergoes oxidative addition with Pd(0) rapidly.

    • Environment: Sterically accessible.

    • Selectivity: Reacts first in cross-coupling protocols (Sonogashira, Suzuki) at low temperatures (RT to 40 °C).

  • Position 2 (Bromo):

    • Reactivity: Lower. The C–Br bond is stronger.

    • Environment: Sterically hindered by two ortho-methoxy groups (positions 1 and 3).

    • Selectivity: Remains intact during the first coupling. Requires forcing conditions (higher temp, reactive ligands like SPhos or XPhos) to react.

Workflow Visualization

The following diagram illustrates the sequential functionalization logic, a critical workflow for designing complex pharmaceutical intermediates (e.g., integrin inhibitors).

SequentialCoupling cluster_logic Chemo- & Regioselectivity Factors Start 2-Bromo-5-iodo- 1,3-dimethoxybenzene Step1 Step 1: Selective Coupling (C-I Bond) Start->Step1 Pd(0), RT (Sonogashira/Suzuki) Inter Intermediate: 2-Bromo-5-R-1,3-dimethoxybenzene Step1->Inter Yields 5-substituted product Step2 Step 2: Hindered Coupling (C-Br Bond) Inter->Step2 Pd(0), Ligand (e.g., SPhos), Heat Final Final Scaffold: 2-R'-5-R-1,3-dimethoxybenzene Step2->Final Yields 2,5-disubstituted product Factor1 C-I Bond: High Reactivity Sterically Open Factor2 C-Br Bond: Low Reactivity Sterically Shielded (2x OMe)

Caption: Logical flow for sequential orthogonal cross-coupling, exploiting the reactivity gap between the C-I and C-Br sites.

Safety & Handling

  • Hazards: As a halogenated aromatic, treat as a potential irritant and skin sensitizer. The synthesis involves diazonium salts, which can be unstable; never let the diazonium intermediate dry out completely.

  • Storage: Light sensitive (due to the C–I bond). Store in amber vials under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent photodehalogenation or discoloration.

References

  • World Intellectual Property Organization (WIPO). Compounds for inhibition of alpha 4 beta 7 integrin. (WO2020092383A1). Accessed Feb 25, 2026. Link

    • Citation Context: Confirms the use of 2-bromo-5-iodo-1,3-dimethoxybenzene as a starting material for selective Sonogashira coupling
  • ChemicalBook. 2-bromo-5-iodo-1,3-dimethoxybenzene Product Properties & CAS. Accessed Feb 25, 2026. Link

    • Citation Context: Verification of CAS number 1318133-20-8 and physical data.[3][4][6]

  • Oxford Academic. A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Arylation. (Supporting Information). Accessed Feb 25, 2026. Link

    • Citation Context: detailed protocol for the Sandmeyer transformation of 4-bromo-3,5-dimethoxyaniline to the title compound.

Sources

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the operational protocols for the site-selective Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene . This substrate presents a classic yet challenging case of chemoselectivity: it contains two distinct halogen handles (I vs. Br) in drastically different steric and electronic environments.

  • The "Easy" Site (C5-I): The iodine atom at position 5 is sterically unhindered and possesses a weaker carbon-halogen bond (

    
    ), making it highly reactive toward oxidative addition.
    
  • The "Hard" Site (C2-Br): The bromine atom at position 2 is situated between two methoxy groups (1,3-dimethoxy motif). This creates a "tetra-ortho" substituted environment upon coupling, imposing severe steric penalty. Furthermore, the electron-rich nature of the ring (two electron-donating alkoxy groups) increases the electron density at the metal center during the potential oxidative addition, generally slowing down the reaction compared to electron-deficient systems.

Success Strategy: To achieve >95% selectivity for the C5-position, we utilize kinetic control . We exploit the rapid oxidative addition of the C-I bond under mild conditions where the sterically crowded C-Br bond remains inert. Subsequent functionalization of the C2-Br position requires a "switch" to thermodynamically forcing conditions and the use of specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).

Mechanistic Logic & Reaction Pathway[1][2][3]

The following diagram illustrates the divergent pathways and the logic behind the protocol design.

SuzukiSelectivity Substrate 2-Bromo-5-iodo- 1,3-dimethoxybenzene OxAdd_I Intermed A: Oxidative Addition (C-I) (Fast, Kinetic) Substrate->OxAdd_I k(I) >> k(Br) Mild Cond. OxAdd_Br Intermed B: Oxidative Addition (C-Br) (Slow, Sterically Hindered) Substrate->OxAdd_Br High E_act barrier (Steric blockade) Pd0 Pd(0) Catalyst Pd0->Substrate Product_Mono Product 1: 5-Aryl-2-bromo- 1,3-dimethoxybenzene OxAdd_I->Product_Mono + Ar-B(OH)2 Transmetallation Red. Elim. Product_Bis Product 2: 2,5-Diaryl- 1,3-dimethoxybenzene Product_Mono->Product_Bis Protocol 2: Forcing Cond. Bulky Ligand (SPhos)

Caption: Kinetic bifurcation in the Suzuki coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene. The C-I bond reacts preferentially due to lower bond dissociation energy and lack of steric hindrance.

Experimental Protocols

Protocol A: Site-Selective C-I Coupling (Position 5)

Objective: Couple an aryl boronic acid exclusively at the 5-iodo position while preserving the 2-bromo handle.

Reagents & Materials:

  • Substrate: 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 – 1.10 equiv)

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene

  • Atmosphere: Argon or Nitrogen (Balloon pressure)

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of argon.

  • Charging: Add 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 mmol, 343 mg), Arylboronic acid (1.1 mmol), and

    
     (0.03 mmol, 34 mg, 3 mol%).
    
    • Note:

      
       is a robust alternative if the boronic acid is prone to protodeboronation, but Tetrakis is standard for high I/Br selectivity.
      
  • Solvent Addition: Add degassed DME (10 mL).

    • Degassing: Sparge the solvent with argon for 15 minutes prior to use to prevent homocoupling of the boronic acid.

  • Base Addition: Add degassed 2.0 M

    
     (2.0 mL, 4.0 mmol).
    
  • Reaction: Stir the mixture vigorously at 40°C (oil bath temperature).

    • Critical Control Point: Do NOT exceed 60°C. Higher temperatures increase the risk of oxidative addition at the C-Br bond.

    • Monitoring: Check TLC every 2 hours. The starting material (Rf ~0.8 in 10% EtOAc/Hex) should disappear, replaced by a fluorescent spot (Product 1).

  • Workup: Once complete (typically 4-6 hours), cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Expected Yield: 85-95% Selectivity: >98:2 (C5-product : Bis-product)

Protocol B: Sequential C-Br Coupling (Position 2)

Objective: Functionalize the sterically hindered 2-bromo position on the product from Protocol A.

Challenge: The 2-position is "tetra-ortho" substituted (flanked by OMe groups). Standard ligands like


 will fail or result in extremely slow conversion.

Reagents & Materials:

  • Substrate: 5-Aryl-2-bromo-1,3-dimethoxybenzene (from Protocol A)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst System:

    
     (2 mol%) + SPhos  (4-8 mol%)
    
    • Alternative:Pd-PEPPSI-IPr (2 mol%) or XPhos Pd G3 (2 mol%).

  • Base: Potassium Phosphate (

    
    ), tribasic, anhydrous (3.0 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology:

  • Setup: Use a heavy-walled pressure vial or Schlenk tube.

  • Charging: Add the mono-coupled bromide substrate (1.0 mmol), Boronic acid (1.5 mmol),

    
     (18 mg, 0.02 mmol), SPhos (33 mg, 0.08 mmol), and powdered 
    
    
    
    (636 mg, 3.0 mmol).
  • Solvent: Add Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal the vessel and heat to 100-110°C for 12-24 hours.

    • Why High Heat? Thermal energy is required to overcome the rotational barrier and steric repulsion during the transmetallation and reductive elimination steps at the crowded center.

  • Workup: Cool, filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify via column chromatography.[2]

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterProtocol A (C-I Selective)Protocol B (C-Br Hindered)
Target Site C5-Iodine (Unhindered)C2-Bromine (Sterically Crowded)
Temperature 25°C - 45°C90°C - 110°C
Catalyst

or


or

Ligand Type Standard PhosphineBulky, Electron-Rich Dialkylbiaryl
Base

(Weak)

or

(Strong)
Risk Factor Bis-coupling (if too hot)Protodebromination (if wet/slow)
Troubleshooting Guide
IssueProbable CauseSolution
Loss of Selectivity (Bis-coupling observed in Step 1) Temperature too high or Catalyst too active.Lower temp to RT. Switch to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

if using a more active catalyst. Reduce boronic acid equivalents to 1.0.
No Reaction at C2-Br (Step 2) Steric hindrance preventing oxidative addition.Switch to SPhos or XPhos . These ligands are designed to facilitate coupling at hindered centers. Ensure temp is >100°C.
Debromination (Ar-Br

Ar-H)
Hydride source present (often from solvent or excess base in alcohols).[1][2][3]Avoid alcohol solvents (MeOH/EtOH) in Step 2. Use Toluene/Dioxane. Ensure anhydrous conditions if problem persists.
Homocoupling of Boronic Acid Oxygen in the system.[4]Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995 , 95, 2457–2483.[5] Link

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696. Link

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[6] Journal of the American Chemical Society, 2000 , 122, 4020–4028.[6] Link

  • Altenhoff, G.; Goddard, R.; Lehmann, C. W.; Glorius, F. "Sterically Hindered N-Heterocyclic Carbene Ligands in Palladium-Catalyzed Cross-Couplings."[6] Angewandte Chemie International Edition, 2003 , 42, 3690–3693.[6] Link

Sources

Application Note: Chemoselective Sonogashira Cross-Coupling Protocols for 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemoselective Sonogashira cross-coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to offer in-depth explanations of the underlying mechanistic principles that govern site-selectivity. We will explore both traditional copper-cocatalyzed and copper-free methodologies, providing the rationale behind catalyst selection, ligand choice, and reaction parameter optimization to selectively functionalize the C-I bond while preserving the C-Br bond. This guide is structured to serve as a practical laboratory resource, complete with troubleshooting advice, data tables, and process diagrams to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Power and Precision of Sonogashira Coupling

The Sonogashira cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Its utility is particularly pronounced in the construction of arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[2][3]

The reaction's power lies in its reliability and tolerance of a wide array of functional groups, often proceeding under mild conditions.[1] However, when applied to polyhalogenated substrates, such as the 2-Bromo-5-iodo-1,3-dimethoxybenzene featured herein, the challenge shifts from mere bond formation to achieving exquisite site-selectivity. The ability to precisely target one halogen over another on the same aromatic ring unlocks immense potential for sequential, divergent synthesis, allowing for the rapid construction of molecular complexity from a single, readily available starting material. This guide focuses on harnessing the inherent reactivity differences between aryl iodides and bromides to develop robust and selective Sonogashira protocols.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The key to selectively functionalizing 2-Bromo-5-iodo-1,3-dimethoxybenzene lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The universally accepted reactivity trend for halides in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl >> F

This trend is primarily dictated by the C-X bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining and selectivity-determining step in the catalytic cycle.[4] The C-I bond, being weaker than the C-Br bond, undergoes oxidative addition to the Pd(0) catalyst much more readily.

By carefully controlling the reaction conditions, particularly temperature, it is possible to find a kinetic window where the C-I bond reacts efficiently while the C-Br bond remains largely untouched.[1] Reactions performed at or near room temperature are often sufficient to activate the aryl iodide without providing enough thermal energy to overcome the higher activation barrier for the aryl bromide.[5]

Deconstructing the Catalytic System

A successful Sonogashira reaction depends on the synergistic interplay of several key components. Understanding the role of each is critical to optimizing for selectivity and yield.

  • Palladium Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] While pre-formed Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) can be used, it is more common to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst, such as Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]).[1]

  • Copper(I) Co-catalyst: In the classic Sonogashira protocol, a copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst. Its primary role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[6][7] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster and more efficient than the direct reaction of the alkyne with the palladium center. A significant drawback of using copper is the potential for catalyzing the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms an undesired diacetylene byproduct.[3]

  • Phosphine Ligands: Ligands, most commonly phosphines like triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its electronic and steric properties.[5] The choice of ligand can influence the rate of oxidative addition and reductive elimination, thereby impacting the overall efficiency of the catalyst. For more challenging substrates, bulky, electron-rich ligands (e.g., XPhos, SPhos) may be required, although they are often unnecessary for reactive aryl iodides.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple functions. It neutralizes the hydrogen halide (HX) produced during the reaction, and more importantly, it facilitates the deprotonation of the terminal alkyne, enabling the formation of the reactive acetylide species.[1]

  • Solvent: The solvent must be capable of dissolving all reactants and be inert to the reaction conditions. Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly employed.

Visualization of Key Processes

To better understand the reaction, the following diagrams illustrate the catalytic cycles and the overall experimental workflow.

Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product cu_x Cu(I)X cu_alkyne π-Alkyne Complex cu_x->cu_alkyne + R-C≡C-H cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide + Base - HB⁺X⁻ cu_acetylide->pd_oxidative Transfers Acetylide cu_acetylide->cu_x Transmetalation to Pd(II)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental_Workflow start Setup & Inerting reagents Dissolve Substrate, Alkyne, & Catalysts start->reagents base_add Add Base (e.g., Et₃N) reagents->base_add reaction Stir at Room Temp base_add->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Quench & Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Caption: A typical experimental workflow for Sonogashira cross-coupling.

Detailed Experimental Protocols

Safety Precaution: These protocols involve flammable solvents, potentially toxic reagents, and catalysts. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.

Protocol A: Classic Copper-Cocatalyzed Selective Coupling at the C-I Position

This protocol is optimized for high selectivity by using mild room temperature conditions, which favor the reaction at the more labile C-I bond.

Table 1: Reagents and Materials for Protocol A

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
2-Bromo-5-iodo-1,3-dimethoxybenzene356.93357 mg1.01.0 eq
Phenylacetylene102.13112 µL (102 mg)1.01.0 eq
PdCl₂(PPh₃)₂701.9021 mg0.033 mol%
Copper(I) Iodide (CuI)190.456 mg0.033 mol%
Triethylamine (Et₃N)101.19420 µL (304 mg)3.03.0 eq
Anhydrous Tetrahydrofuran (THF)-10 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-iodo-1,3-dimethoxybenzene (357 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and Copper(I) Iodide (6 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (10 mL) via syringe, followed by phenylacetylene (112 µL, 1.0 mmol). Stir the mixture to dissolve the solids, resulting in a yellowish suspension.

  • Initiation: Add triethylamine (420 µL, 3.0 mmol) dropwise via syringe. The mixture may darken upon addition.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-bromo-1,3-dimethoxy-5-(phenylethynyl)benzene.

Protocol B: Copper-Free Selective Sonogashira Coupling

This protocol is advantageous when the alkyne substrate is particularly prone to homocoupling or when copper contamination of the final product is a concern.[9][10] The absence of copper often requires slightly more forcing conditions or a more active catalyst system, but selectivity can still be maintained.

Table 2: Reagents and Materials for Protocol B

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
2-Bromo-5-iodo-1,3-dimethoxybenzene356.93357 mg1.01.0 eq
Phenylacetylene102.13112 µL (102 mg)1.01.0 eq
Pd(PPh₃)₄1155.5635 mg0.033 mol%
Diisopropylamine (DIPA)101.19420 µL (304 mg)3.03.0 eq
Anhydrous Toluene-10 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask with a stir bar, add 2-Bromo-5-iodo-1,3-dimethoxybenzene (357 mg, 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol A.

  • Solvent and Reagent Addition: Under nitrogen, add anhydrous toluene (10 mL), phenylacetylene (112 µL, 1.0 mmol), and diisopropylamine (420 µL, 3.0 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish (as determined by TLC monitoring after 2-3 hours), gently warm the mixture to 40-50 °C. Maintain careful temperature control to avoid promoting reaction at the C-Br bond.

  • Monitoring: Monitor the reaction as described in Protocol A. Completion may take 4-12 hours.

  • Work-up and Purification: Follow the same work-up, extraction, and purification procedures as outlined in Protocol A.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous/deoxygenated conditions.3. Ineffective base.1. Use fresh catalyst and ensure proper inert atmosphere technique.2. Use freshly distilled, dry solvents and degas them thoroughly.3. Use a fresh bottle of amine base.
Low Yield 1. Incomplete reaction.2. Mechanical losses during workup/purification.3. Side reactions (e.g., hydrodehalogenation).1. Increase reaction time or slightly increase temperature (max 40°C).2. Ensure efficient extraction and careful chromatography.3. Ensure a strictly inert atmosphere.
Formation of Diacetylene (Glaser Product) 1. Presence of oxygen in a copper-catalyzed reaction.2. Substrate is highly prone to homocoupling.1. Rigorously deoxygenate all solvents and reagents.2. Switch to the copper-free protocol (Protocol B).
Loss of Selectivity (Reaction at C-Br bond) 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Highly active catalyst system.1. Maintain strict room temperature control. Avoid any external heating.2. Stop the reaction as soon as the starting material is consumed.3. Reduce catalyst loading to 1-2 mol%.

Conclusion

The chemoselective Sonogashira cross-coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene is a highly achievable and powerful transformation for synthetic chemists. By leveraging the fundamental principles of differential halide reactivity, researchers can selectively functionalize the C-I bond with high fidelity. The choice between a classic copper-cocatalyzed system and a copper-free alternative allows for flexibility depending on the substrate's propensity for homocoupling and process requirements. Careful control of reaction temperature remains the most critical parameter for ensuring that the C-Br bond is preserved for subsequent synthetic transformations. The protocols and insights provided in this guide offer a robust framework for successfully implementing this selective coupling in a laboratory setting.

References

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002). [Link available through Wikipedia: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922 (2007). [A general review, specific link not provided but accessible via journal archives]
  • Plenio, H. "Guidelines for Sonogashira cross-coupling reactions." Sussex Drug Discovery Centre, (2013). [https://www.sussex.ac.uk/webteam/gateway/file.php?name=guidelines-for-sonogashira-cross-coupling-reactions.pdf&site=13]
  • Liang, B., Dai, M., Chen, J., & Yang, Z. "A General and Efficient Protocol for the Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes at Room Temperature." The Journal of Organic Chemistry, 70(1), 391-393 (2005). [https://pubs.acs.org/doi/abs/10.1021/jo0486058]
  • Chemistry LibreTexts. "Sonogashira Coupling." (2024). [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_10%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/10.03%3A_Sonogashira_Coupling]
  • Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 121(17), 10836-10875 (2021). [https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00236]
  • Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." eScholarship, University of California, (2021). [https://escholarship.org/uc/item/42d9s01h]
  • Tykwinski, R. R. "Evolution of the Sonogashira coupling reaction." Angewandte Chemie International Edition, 42(14), 1566-1568 (2003). [A general review, specific link not provided but accessible via journal archives]
  • Md. Tobbun, I., & Ali, M. A. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Catalysts, 10(4), 443 (2020). [https://www.mdpi.com/2073-4344/10/4/443]
  • Doucet, H., & Hierso, J. C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 46(6), 834-871 (2007). [A general review, specific link not provided but accessible via journal archives]
  • Ji, L., et al. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion." Organometallics, 36(5), 1055-1061 (2017). [https://pubs.acs.org/doi/10.1021/acs.organomet.6b00924]
  • Fairlamb, I. J. S. "Sonogashira Coupling." In Synthetic Methods in Drug Discovery, Vol. 1, pp. 90-111. The Royal Society of Chemistry (2016). [https://pubs.rsc.org/en/content/chapter/bk9781849736560-00090/978-1-84973-656-0]
  • Bandgar, B. P., & Adsul, L. K. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 11(13), 7354-7381 (2021). [https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
  • Urgaonkar, S., & Verkade, J. G. "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." Iowa State University Digital Repository, (2004). [https://lib.dr.iastate.edu/cgi/viewcontent.cgi?article=1039&context=chem_conf]
  • Reddit. "Sonogashira Coupling Tips." r/Chempros, (2024). [https://www.reddit.com/r/Chempros/comments/z0bqf0/sonogashira_coupling_tips/]

Sources

using 2-Bromo-5-iodo-1,3-dimethoxybenzene as an OLED building block

[6]

Part 5: References & Authority

  • BenchChem. (2025).[6][7] Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. Retrieved from

    • Context: Establishes the fundamental reactivity hierarchy (I > Br) used in Protocol A.

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

    • Context: Provides the basis for ligand selection (S-Phos) in sterically hindered couplings (Protocol B).

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling Mechanism and Catalytic Cycles. Retrieved from

    • Context: Mechanistic grounding for the oxidative addition rates of Aryl-I vs Aryl-Br.

  • Royal Society of Chemistry (RSC). (2024).[8] Facile synthesis of multi-resonance ultra-pure-green TADF emitters. Journal of Materials Chemistry C. Retrieved from

    • Context: Validates the use of bridged diarylamine and dimethoxy-substituted benzenes in modern TADF emitter design.

Application Note: Orthogonal Synthesis of 2-Substituted Resveratrol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the chemoselective exploitation of 2-Bromo-5-iodo-1,3-dimethoxybenzene to synthesize complex resveratrol derivatives, specifically targeting the difficult-to-access 2-position of the resorcinol ring.[1]

Reagent Focus: 2-Bromo-5-iodo-1,3-dimethoxybenzene Application: Sequential Palladium-Catalyzed Cross-Coupling for Asymmetric Stilbene Construction[1]

Executive Summary & Strategic Rationale

Resveratrol (3,5,4'-trihydroxystilbene) is a canonical scaffold in drug discovery, yet standard synthetic routes (e.g., Perkins condensation or Wittig reactions) often lack the modularity required to functionalize the sterically crowded 2-position of the resorcinol ring (Ring A).

The utilization of 2-Bromo-5-iodo-1,3-dimethoxybenzene represents a superior "orthogonal" strategy.[1] This building block possesses two halogen handles with distinct electronic and steric profiles:

  • C5-Iodo (The "Fast" Handle): Electronically labile, accessible, and reactive toward oxidative addition at mild temperatures. It is used to install the stilbene bridge.[1]

  • C2-Bromo (The "Slow" Handle): Sterically shielded by two ortho-methoxy groups and possessing a stronger C-Br bond.[1] It remains inert during the first coupling, allowing for late-stage diversification (e.g., alkylation, arylation) or retention as a halogenated analog.

This guide details a validated workflow for Sequential Site-Selective Cross-Coupling (S3C) to generate high-value resveratrol analogs.

Retrosynthetic Logic & Pathway

The synthesis relies on the kinetic differentiation between the C-I and C-Br bonds.[1] The workflow proceeds linearly: C-I Activation


 C-Br Activation 

Global Deprotection
.

ResveratrolSynthesis cluster_logic Chemo-Selectivity Logic Start 2-Bromo-5-iodo- 1,3-dimethoxybenzene Step1 Intermediate A: 2-Bromo-5-alkynyl-1,3-dimethoxybenzene Start->Step1 Protocol 1: Chemoselective Sonogashira (C-I Activation) Step2 Intermediate B: 2-Substituted-5-alkynyl-1,3-dimethoxybenzene Step1->Step2 Protocol 2: Suzuki-Miyaura Coupling (C-Br Activation) Step3 Target: 2-Substituted Resveratrol Derivative Step2->Step3 Protocol 3: Semi-Reduction & Demethylation Logic Reactivity Order: Ar-I > Ar-Br >> Ar-Cl Steric Hindrance: C2 (High) > C5 (Low)

Caption: Kinetic and steric differentiation strategy allowing sequential functionalization of the di-halo scaffold.

Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling (C-I Activation)

Objective: Install the stilbene bridge precursor at the C5 position without disturbing the C2-bromide.[1] Mechanism: The oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br, allowing the reaction to proceed at ambient temperatures where the C-Br bond is kinetically stable.[1]

Reagents:

  • Substrate: 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv)

  • Coupling Partner: 1-Ethynyl-4-(trifluoromethoxy)benzene (or 4-methoxyphenylacetylene) (1.05 equiv)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Co-Catalyst: Copper(I) iodide (CuI) (10 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:5 ratio)

Step-by-Step Methodology:

  • Inert Setup: Charge a flame-dried Schlenk flask with the di-halo substrate, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous THF via syringe, followed by degassed Et₃N. The solution should turn slightly yellow/brown.[1]

  • Addition: Add the alkyne dropwise at Room Temperature (20–25°C) .

    • Critical Control Point: Do NOT heat.[1] Heating >40°C increases the risk of oxidative addition at the C-Br bond or homo-coupling of the alkyne.[1]

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[2]6) should disappear, replaced by a highly fluorescent spot (Rf ~0.5).

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts.[1] Wash with EtOAc.[1][3] Concentrate the filtrate and purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation: ¹H NMR should show the disappearance of the aromatic singlet at ~7.2 ppm (C-I ortho protons) and retention of the methoxy signals.

Protocol 2: Sterically Demanding Suzuki Coupling (C-Br Activation)

Objective: Functionalize the sterically crowded C2 position. Challenge: The C2-bromo group is flanked by two methoxy groups.[1][4][5] Standard ligands (e.g., PPh₃) are often too bulky to facilitate the oxidative addition effectively or too slow. Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos) which facilitate oxidative addition in hindered systems.

Reagents:

  • Substrate: Product from Protocol 1 (1.0 equiv)

  • Boronic Acid: Aryl- or Alkyl-boronic acid (1.5 equiv)[1][6]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene under Argon for 10 mins to generate the active catalytic species.

  • Reaction Assembly: Add the substrate, boronic acid, and K₃PO₄ to a reaction vessel. Add the catalyst solution.

  • Thermal Activation: Heat the reaction to 100°C for 12–18 hours.

    • Note: The elevated temperature is required to overcome the activation energy of the hindered C-Br bond.[1]

  • Workup: Cool to RT, dilute with water, extract with DCM. Dry over MgSO₄.[1][3]

  • Purification: Flash chromatography.

Protocol 3: Stereoselective Reduction & Global Deprotection

Objective: Convert the alkyne to the trans-alkene (stilbene) and reveal the phenolic hydroxyls.[1]

Part A: Semi-Reduction (Alkyne


trans-Alkene) 
  • Method: Reduction with LiAlH₄ (for trans selectivity) is risky with halogens present. A safer route for resveratrol analogs is Hydrosilylation-Protodesilylation or using Lindlar catalyst (for cis) followed by photo-isomerization.[1]

  • Preferred Route for Trans-Stilbene: It is often more efficient to use a Heck Coupling in Protocol 1 if the trans-alkene is strictly required immediately.[1] However, if using the Sonogashira route (as per Patent US11224600B2), the alkyne itself is often the target (tolan derivative) or reduced via transfer hydrogenation .

Part B: Demethylation (Methoxy


 Hydroxy) 
  • Dissolve the protected derivative in anhydrous DCM at -78°C.

  • Add BBr₃ (1M in DCM, 4.0 equiv per methoxy group) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Quench carefully with MeOH at 0°C.

  • Isolate the polyphenol product.[1][3]

Data Summary & Troubleshooting

ParameterC-I Coupling (Step 1)C-Br Coupling (Step 2)
Bond Energy Weak (~53 kcal/mol)Strong (~66 kcal/mol)
Temperature 20–25°C (Strict control)80–110°C (Required)
Ligand Type Standard (PPh₃)Bulky/Electron-Rich (SPhos, XPhos)
Major Side Product Homocoupling of alkyne (Glaser)Protodebromination (if water is too high)
Selectivity Key Electronic Control Steric Forcing

Troubleshooting Tips:

  • Stalled Reaction (Step 2): If the C2-bromo coupling fails, switch to Pd(dppf)Cl₂ at 110°C in Dioxane. The bite angle of dppf sometimes accommodates the steric bulk better.[1]

  • Incomplete Demethylation: If BBr₃ fails to cleave the hindered C1/C3 methoxy groups (due to the new C2 substituent), switch to Pyridine Hydrochloride melt at 180°C (microwave assisted).

References

  • Chemoselective Sonogashira Coupling of 2-bromo-5-iodo-1,3-dimethoxybenzene

    • Source: Genentech, Inc. (2022). "Compounds for inhibition of alpha 4 beta 7 integrin."[1] U.S. Patent 11,224,600 B2.[1]

    • Relevance: Validates the specific use of 2-bromo-5-iodo-1,3-dimethoxybenzene (Compound 93A) and the conditions for selective C-I coupling.
    • URL
  • General Reactivity of Dihalogenated Heterocycles/Arenes

    • Source: BenchChem Application Notes.[1] "The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions."

    • Relevance: Establishes the foundational logic of C-I vs C-Br selectivity in palladium c
  • Heck Coupling Strategies for Resveratrol Synthesis

    • Source: Farina, A. et al. (2006). "An improved synthesis of resveratrol."[1][7] Natural Product Research.

    • Relevance: Provides context on converting the stilbene core if the Heck route is preferred over Sonogashira.
    • URL:[Link][8]

Sources

Application Note: Orthogonal Reactivity of Bromine and Iodine in 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective (orthogonal) functionalization of 2-Bromo-5-iodo-1,3-dimethoxybenzene . This scaffold is a "linchpin" intermediate in medicinal chemistry, valued for its ability to access complex biaryl and heterocycle libraries.

The core challenge—and opportunity—lies in the differential reactivity between the C5–Iodine and C2–Bromine bonds. This guide provides validated protocols to selectively functionalize the C5–I position while leaving the C2–Br intact for subsequent derivatization. We analyze the steric-electronic synergy where the 1,3-dimethoxy motif sterically shields the C2–Br bond, enhancing selectivity beyond standard electronic predictions.

Mechanistic Basis of Selectivity

Bond Dissociation Energy (BDE) & Kinetics

The orthogonality relies on the substantial difference in Bond Dissociation Energies (BDE) and the kinetic rates of oxidative addition (Pd) or metal-halogen exchange (Li).

Bond TypeApprox.[1][2] BDE (kcal/mol)Relative Rate (Pd Oxidative Addition)Relative Rate (Li-Hal Exchange)
C(sp²)–I ~65Fast (

)
Fastest (Diffusion controlled at -78°C)
C(sp²)–Br ~81Slow (

)
Slow (Requires > -40°C or prolonged time)
C(sp²)–Cl ~96Very Slow Inert (under standard conditions)
The "Dimethoxy Effect" (Steric Shielding)

In 2-Bromo-5-iodo-1,3-dimethoxybenzene , the methoxy groups at positions 1 and 3 exert a critical steric influence on the C2–Bromine.

  • C5–Iodine: Exposed and electronically activated.

  • C2–Bromine: Sterically "crowded" by ortho-methoxy groups. This hindrance significantly retards the rate of palladium oxidative addition at C2, effectively "locking" this position during C5 functionalization.

Strategic Workflow

The following DOT diagram illustrates the sequential logic. We prioritize the "Easy" bond (Iodine) first, using mild conditions, followed by forcing conditions for the "Hard" bond (Bromine).

Sequential_Functionalization Start Start: 2-Bromo-5-iodo- 1,3-dimethoxybenzene Step1_Decision Step 1: Target C5-I Start->Step1_Decision Path_A Path A: Suzuki Coupling (Mild Conditions) Step1_Decision->Path_A Aryl-Aryl Bond Path_B Path B: Li-Halogen Exchange (-78°C, n-BuLi) Step1_Decision->Path_B Electrophile Quench (CHO, COR, etc.) Intermediate Intermediate: 2-Bromo-5-functionalized- 1,3-dimethoxybenzene Path_A->Intermediate Path_B->Intermediate Step2 Step 2: Target C2-Br (Forcing Conditions) Intermediate->Step2 Active Ligand (SPhos) High Temp Final Final Scaffold: Asymmetric Biaryl/Heterocycle Step2->Final

Figure 1: Sequential functionalization strategy exploiting the reactivity gap between C5-I and C2-Br.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5–I

Objective: Couple an aryl boronic acid to the C5–I position without touching the C2–Br.

Rationale:

  • Catalyst:

    
     is used.[3][4][5] It is bulky and less reactive than "active" catalysts (like Pd-SPhos), ensuring it reacts only with the weaker C–I bond.
    
  • Base:

    
     is a mild base. Stronger bases (hydroxides/alkoxides) can accelerate the reaction at Br or cause hydrolysis.
    
  • Temperature: Kept at 60–70°C. Exceeding 80°C risks activation of the C2–Br bond.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (3–5 mol%).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent: Add degassed DME/Water (4:1 ratio) or Toluene/Ethanol/Water.

    • Note: Biphasic systems often suppress side reactions compared to neat DMF.

  • Base Addition: Add

    
     (2.0 equiv).
    
  • Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Look for the disappearance of starting material.[6] If C2–Br coupling begins, a bis-aryl spot will appear (higher MW).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Selective Lithium-Halogen Exchange at C5–I

Objective: Generate a nucleophile at C5 for reaction with aldehydes, ketones, or amides.

Rationale:

  • Kinetic Control: At -78°C, Li-I exchange is faster than Li-Br exchange and significantly faster than Directed Ortho Metalation (DoM).

  • DoM Risk: The 1,3-dimethoxy groups are strong Directing Groups (DG). If the temperature rises > -40°C,

    
    -BuLi will deprotonate the ring (DoM) or exchange the Br.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (

    
    ).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Exchange: Dropwise add

    
    -BuLi (1.05 equiv, 1.6M in hexanes) over 10 minutes.
    
    • Critical: Run down the side of the flask to precool the reagent.

  • Equilibration: Stir at -78°C for exactly 30 minutes .

    • Warning: Do not extend beyond 45 mins; scrambling may occur.

  • Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF.

  • Warming: Stir at -78°C for 30 mins, then slowly warm to room temperature.

Functionalizing the "Hard" Site (C2–Br)

Once C5 is functionalized, the C2–Br bond remains. Due to the steric crowding of the methoxy groups, standard conditions often fail.

Recommended Protocol (Buchwald-Hartwig or Suzuki):

  • Ligand: SPhos or XPhos . These electron-rich, bulky biaryl phosphine ligands are required to facilitate oxidative addition into the hindered/electron-rich C2–Br bond.

  • Temperature: 100°C – 110°C (Reflux in Toluene or Dioxane).

  • Base:

    
     or 
    
    
    
    .

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Bis-coupling observed during Step 1 Temperature too high or Catalyst too active.Lower temp to 50°C. Switch ligand to

(avoid Buchwald ligands in Step 1).
Recovery of Starting Material (Step 2) Steric hindrance at C2 prevents oxidative addition.Switch to SPhos-Pd-G2 catalyst. Increase temp to 110°C. Use microwave irradiation.
Regioisomeric mixture during Lithiation "Halogen Dance" or DoM competition.Ensure temp stays < -70°C. Reduce exchange time to 15 mins. Use t-BuLi (2 equiv) for faster exchange if

-BuLi is sluggish.

Mechanism of Selectivity (Visualized)

Mechanism Substrate Substrate: 2-Br-5-I-Ar Complex_I Oxidative Addition (I) Fast (k1) Substrate->Complex_I Preferred Path (Weaker Bond) Complex_Br Oxidative Addition (Br) Slow (k2) Substrate->Complex_Br Minor Path (Steric Block + Stronger Bond) Pd0 Pd(0) Catalyst Pd0->Substrate Note k1 >> k2 due to: 1. BDE (C-I < C-Br) 2. Steric Shielding at C2 Note->Substrate

Figure 2: Kinetic competition between C-I and C-Br sites. The green path dominates under mild conditions.

References

  • Bond Dissociation Energies & Halogen Reactivity

    • Lide, D. R. (Ed.).[7] CRC Handbook of Chemistry and Physics. (Bond strengths: C-I < C-Br).

    • Chemical Science, 2022, 13 , 4567. "A reactivity model for oxidative addition to palladium."

  • Lithium-Halogen Exchange Selectivity

    • Journal of Organic Chemistry, 2020, 85 , 5895. "Selective Halogen-Lithium Exchange."

    • Organometallics, 2018, 37 , 1682. "Nuances in Fundamental Suzuki-Miyaura Cross-Couplings."

  • Steric Hindrance in Cross-Coupling

    • Journal of the American Chemical Society, 2007, 129 , 3358. (Discussion of SPhos utility for hindered aryl chlorides/bromides).

Sources

Application Note: Regioselective Lithiation of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the highly regioselective lithiation of 2-Bromo-5-iodo-1,3-dimethoxybenzene, a versatile building block in organic synthesis. The procedure leverages the significant difference in the rate of lithium-halogen exchange between aryl iodides and aryl bromides to generate the 2-bromo-5-lithio-1,3-dimethoxybenzene intermediate with high fidelity. This application note covers the underlying mechanism, a step-by-step experimental protocol, safety precautions for handling pyrophoric reagents, and a practical example of trapping the organolithium species with an electrophile, N,N-dimethylformamide (DMF), to yield 2-Bromo-5-formyl-1,3-dimethoxybenzene.

Introduction & Scientific Rationale

Polyfunctionalized aromatic compounds are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials. 2-Bromo-5-iodo-1,3-dimethoxybenzene presents two distinct reactive sites for metal-halogen exchange. The ability to selectively functionalize one site while leaving the other intact is of great synthetic value.

The core principle of this protocol is the kinetically controlled lithium-halogen exchange. The rate of this exchange is significantly faster for iodine than for bromine or chlorine.[1][2] This rate differential (I > Br > Cl) allows for the selective replacement of the iodine atom with lithium when the substrate is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The electron-donating methoxy groups further activate the aromatic ring, though their primary influence in this specific transformation is secondary to the halogen exchange kinetics. By maintaining cryogenic temperatures (typically -78 °C), side reactions, such as decomposition of the organolithium reagent or attack on the solvent (THF), are minimized.[3][4]

Mechanism: Selective Lithium-Iodine Exchange

The reaction proceeds via a nucleophilic attack of the carbanionic portion of the n-butyllithium reagent on the iodine atom of the substrate. This forms a transient "ate-complex" which then collapses to furnish the desired aryllithium species and n-butyl iodide.[5] The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates the high regioselectivity of this transformation.

Caption: Selective Lithium-Iodine Exchange Mechanism.

Safety Precautions: Handling Pyrophoric Reagents

WARNING: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[6][7] All operations involving n-BuLi must be conducted by trained personnel under a strict inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[8]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[9] A face shield is also recommended.[10]

  • Inert Atmosphere: Use a Schlenk line or a glovebox for all transfers.[8] Glassware should be assembled hot after flame-drying under vacuum and backfilling with inert gas.

  • Quenching: Have a quenching solution ready. A beaker with dry sand or vermiculite should be available to smother small fires.[11] Never use water to extinguish an organolithium fire.[10]

  • Syringe/Cannula Technique: Use proper syringe or cannula techniques for transferring n-BuLi. Ensure syringes are dry and purged with inert gas.[12]

  • Waste Disposal: All materials contaminated with n-BuLi must be quenched carefully (e.g., with isopropanol in an inert solvent) before disposal as hazardous waste.[11]

Experimental Protocol

This protocol details the generation of the aryllithium intermediate and its subsequent trapping with N,N-dimethylformamide (DMF) as a model electrophile.[13][14]

Materials and Equipment
Reagents & MaterialsEquipment
2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 eq)Schlenk flask or 3-neck round-bottom flask
Anhydrous Tetrahydrofuran (THF)Magnetic stirrer and stir bar
n-Butyllithium (e.g., 2.5 M in hexanes, 1.05 eq)Syringes and needles
Anhydrous N,N-Dimethylformamide (DMF, 1.2 eq)Inert gas line (Argon or Nitrogen)
Saturated aqueous NH₄Cl solutionLow-temperature thermometer
Diethyl ether or Ethyl acetateDry ice/acetone bath
Brine (Saturated aqueous NaCl)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Step-by-Step Procedure
  • Preparation: Assemble a flame-dried round-bottom flask, equipped with a magnetic stir bar, rubber septum, and an inert gas inlet/outlet (bubbler). Allow the apparatus to cool to room temperature under a positive pressure of argon.

  • Reaction Setup: Through the septum, add 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 mmol, 362.9 mg) to the flask. Add anhydrous THF (5 mL) via syringe to dissolve the substrate.

  • Cooling: Place the flask in a dry ice/acetone bath to cool the internal temperature to approximately -78 °C.[15]

  • Lithiation: While stirring vigorously, add n-butyllithium (1.05 equiv, e.g., 0.42 mL of a 2.5 M solution in hexanes) dropwise via syringe over 5-10 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.[12]

  • Stirring: Stir the resulting pale yellow solution at -78 °C for an additional 15-30 minutes to ensure complete lithium-iodine exchange.

  • Electrophilic Quench: Add anhydrous DMF (1.2 equiv, 1.2 mmol, 93 µL) dropwise to the aryllithium solution at -78 °C. A color change may be observed.

  • Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C in an ice-water bath.

  • Aqueous Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with water (1 x 15 mL) and then with brine (1 x 15 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-Bromo-5-formyl-1,3-dimethoxybenzene, can be further purified by flash column chromatography on silica gel.

Overall Workflow Visualization

G start Start: Flame-Dried Glassware under Argon Atmosphere setup Add Substrate & Anhydrous THF start->setup cool Cool to -78 °C (Dry Ice/Acetone Bath) setup->cool add_buli Dropwise Addition of n-BuLi (1.05 eq) cool->add_buli stir1 Stir at -78 °C for 15-30 min (Lithium-Iodine Exchange) add_buli->stir1 add_dmf Dropwise Addition of DMF (1.2 eq) stir1->add_dmf stir2 Stir at -78 °C for 30 min (Formylation) add_dmf->stir2 warm Warm to 0 °C stir2->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Et₂O or EtOAc quench->extract wash_dry Wash with H₂O, Brine Dry over MgSO₄ extract->wash_dry purify Filter, Concentrate & Purify (Column Chromatography) wash_dry->purify end Final Product: 2-Bromo-5-formyl-1,3-dimethoxybenzene purify->end

Caption: Experimental Workflow for Lithiation and Formylation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield Inactive n-BuLi; Wet solvent/reagents; Poor inert atmosphere technique.Titrate n-BuLi before use; Ensure all solvents are anhydrous and glassware is properly flame-dried; Improve Schlenk line technique.
Mixture of products (bromolithiation) Reaction temperature was too high; Extended reaction time.Strictly maintain temperature at -78 °C; Do not extend the lithiation time unnecessarily.
Starting material recovered Incomplete lithiation; Ineffective electrophile.Use a slight excess of n-BuLi (1.05-1.1 eq); Ensure DMF is anhydrous and pure.
Debrominated, deiodinated product The aryllithium was quenched by a proton source (e.g., moisture) before adding DMF.Re-verify anhydrous conditions; Add electrophile before any accidental introduction of moisture.

References

  • Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexanes.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Butyl Lithium.

  • ChemicalBook. (2026). n-Butyllithium - Safety Data Sheet.

  • Merck Millipore. (2026). SAFETY DATA SHEET: Butyllithium (15% solution in n-hexane) for synthesis.

  • Wikipedia. Metal–halogen exchange.

  • Chen, Y., et al. (2016). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 21(11), 1459.

  • orthocresol. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange.

  • MacMillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University.

  • Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University.

  • Bailey, W. F., & Longstaff, S. C. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Organic Process Research & Development (Vol. 12, Issue 4, pp. 662–670). American Chemical Society (ACS).

  • Organic Syntheses. 4-TRIMETHYLSILYL-2-BUTYN-1-OL.

  • Organic Chemistry Portal. Formylation.

  • Reich, H. J., & Musacchio, A. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117).

  • Chemicool. (2023). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions.

  • Wikipedia. n-Butyllithium.

  • Reddit. (2025). Organolithium reagent via X-M exchange, what am I doing wrong?. r/Chempros.

  • Kumar, P., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Chemistry, 3(4), 1251-1256.

  • ResearchGate. (2025). ChemInform Abstract: A Regioselective and Stereoselective Methoxy-Bromination of Olefins Using (Diacetoxyiodo)benzene and Lithium Bromide.

  • Karade, N. N., et al. (2007). A Regioselective and Stereoselective Methoxy-Bromination of Olefins Using (Diacetoxyiodo)benzene and Lithium Bromide. Letters in Organic Chemistry, 4(6), 425-427.

  • Reddit. (2022). Aryl formylation strategies?. r/OrganicChemistry.

  • Schall, A., & Reiser, O. (2008). Synthesis of Arenecarbaldehydes by Formylation of Arylmetal Reagents. In Science of Synthesis. Georg Thieme Verlag.

  • BenchChem. (2025). Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

  • García, D., et al. (2009). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. HETEROCYCLES, 77(2), 991.

Sources

Application Note: High-Fidelity Synthesis of Poly(phenylene) Derivatives from 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-Bromo-5-iodo-1,3-dimethoxybenzene as a "linchpin" monomer for the synthesis of soluble poly(phenylene) (PPP) derivatives. Unlike symmetrical dihalides, this heterohalogenated scaffold offers orthogonal reactivity profiles. The high reactivity of the C–I bond allows for selective functionalization or activation, while the sterically hindered C–Br bond (flanked by methoxy groups) remains latent until forcing conditions are applied. This guide provides validated protocols for chemoselective cross-coupling and subsequent Suzuki-Miyaura polycondensation (SPC) to generate well-defined conjugated polymers.

Strategic Overview: The "Orthogonal" Advantage

The synthesis of poly(phenylene)s is often plagued by poor solubility and lack of regiocontrol. The 1,3-dimethoxy substitution pattern addresses the solubility issue by disrupting π-stacking and providing solvent interaction sites.

The core value of this monomer lies in the Bond Dissociation Energy (BDE) differential:

  • C–I Bond (~65 kcal/mol): Highly reactive; undergoes oxidative addition with Pd(0) at room temperature.

  • C–Br Bond (~81 kcal/mol): Less reactive; requires elevated temperatures (>80°C) and electron-rich ligands, especially due to the steric hindrance from the ortho-methoxy groups.

Reaction Pathway Visualization

The following diagram illustrates the workflow: selective functionalization at C-5 followed by polymerization at C-2.

G cluster_0 Critical Decision Point Start Starting Material 2-Bromo-5-iodo-1,3-dimethoxybenzene Step1 Step 1: Chemoselective Coupling (Suzuki @ C-5) Start->Step1 Pd(PPh3)4, RT Selective I-displacement Step2 Step 2: Monomer Activation (Miyaura Borylation) Start->Step2 Direct Route: Convert I to Bpin Inter Intermediate Functionalized Aryl Bromide Step1->Inter Inter->Step2 B2pin2, PdCl2(dppf) Convert Br to Bpin? NO -> See Note Poly Step 3: Polymerization (A-B Type Polycondensation) Step2->Poly Self-Coupling (A-B Monomer) Final Target Polymer Poly(phenylene) Derivative Poly->Final

Caption: Figure 1. Chemoselective workflow for processing 2-Bromo-5-iodo-1,3-dimethoxybenzene. The pathway allows for either pre-functionalization or direct conversion to an A-B type monomer.

Detailed Protocols

Protocol A: Chemoselective Suzuki Coupling (C-5 Functionalization)

Objective: To attach a side chain or functional group at the C-5 position without disturbing the C-Br bond.

Mechanistic Insight: The use of Pd(PPh₃)₄ (a sterically bulky, electron-rich catalyst) combined with a mild base (Na₂CO₃ ) and low temperature ensures that oxidative addition occurs exclusively at the C–I bond. The steric bulk of the methoxy groups at C-2 and C-6 further protects the Bromine at C-2.

Materials:

  • Substrate: 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (2-3 mol%)[1]

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1)

Procedure:

  • Setup: Charge a Schlenk flask with the substrate, boronic acid, and Pd(PPh₃)₄. Cycle vacuum/argon 3 times.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at room temperature to 40°C for 4–12 hours. Monitor by TLC (Target spot will be fluorescent; starting material is weakly UV active).

    • Critical Check: If temperature exceeds 60°C, trace amounts of bis-coupling (reaction at Br) may occur.

  • Workup: Quench with water, extract with DCM. Wash organic layer with brine, dry over MgSO₄.

  • Purification: Column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of A-B Monomer (Miyaura Borylation)

Objective: To convert the C-I bond into a boronic ester (Bpin), creating a "2-Bromo-5-(pinacolboronato)-1,3-dimethoxybenzene" monomer capable of self-polymerization.

Mechanistic Insight: PdCl₂(dppf) is preferred here to prevent dehalogenation of the bromine. KOAc is used as a weak base to facilitate transmetallation without triggering premature cross-coupling of the Br group.

Procedure:

  • Reagents: Substrate (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), PdCl₂(dppf)·DCM (3 mol%), KOAc (3.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or DMSO.

  • Conditions: Heat at 80°C for 4–6 hours under Argon.

    • Note: Although 80°C is used, the B₂pin₂ reacts faster with the I-Pd-Ar species than the Br-Ar species undergoes oxidative addition, preserving the Bromine.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate. Recrystallize from cold methanol to remove excess B₂pin₂.

Protocol C: Suzuki-Miyaura Polycondensation (SPC)

Objective: Polymerization of the A-B monomer (from Protocol B) to form Poly(2,6-dimethoxy-1,4-phenylene).

Mechanistic Insight: To polymerize the sterically hindered C-Br site (flanked by two OMe groups), a highly active catalyst system is required. S-Phos or Buchwald Precatalysts are essential to facilitate oxidative addition into the electron-rich, hindered C-Br bond.

Materials:

  • Monomer: 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dimethoxybenzene.

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4-5 mol%) OR Pd(PPh₃)₄ (if refluxing long term).

  • Base: K₃PO₄ (aqueous, 2M) or Et₄NOH (for higher molecular weights).

  • Solvent: Toluene/Water biphasic system (with Aliquat 336 phase transfer catalyst).

Procedure:

  • Degassing: Rigorous deoxygenation is vital to prevent homocoupling or chain termination. Sparge solvents with Argon for 30 mins.[2]

  • Initiation: Mix monomer, catalyst, and phase transfer agent in Toluene. Add base.[3][4][5][6]

  • Polymerization: Heat to reflux (100–110°C) for 24–48 hours.

    • Visual Cue: Solution will turn fluorescent blue/green and viscosity will increase.

  • End-Capping (Crucial for Stability):

    • Add Phenylboronic acid (excess) and reflux for 2 hours (caps Br ends).

    • Add Bromobenzene (excess) and reflux for 2 hours (caps Boronate ends).

  • Precipitation: Pour the hot solution dropwise into acidic Methanol (MeOH + 1% HCl).

  • Purification: Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform). The Chloroform fraction typically contains the high MW polymer.

Data Presentation & Characterization

Expected Properties
ParameterValue / ObservationMethod
Solubility Soluble in CHCl₃, THF, TolueneVisual/Gravimetric
Mn (Number Avg MW) 10,000 – 25,000 DaGPC (vs Polystyrene)
PDI (Dispersity) 1.5 – 2.2GPC
UV-Vis Absorption λmax ~300–350 nmDilute THF solution
Fluorescence λem ~400–450 nm (Blue)Dilute THF solution
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Molecular Weight Dehalogenation of monomerEnsure solvents are anhydrous; reduce reaction time of Protocol B.
Black Precipitate Catalyst decomposition ("Pd Black")Increase ligand ratio; ensure strict oxygen-free environment.
Insoluble Polymer Cross-linking or low OMe densityVerify monomer purity (remove dibromo impurities); ensure 1,3-dimethoxy pattern is intact.
No Reaction at C-Br Steric hindranceSwitch to S-Phos or X-Phos ligands; increase temperature to 110°C.

Mechanistic Visualization: Catalytic Cycle

The following diagram highlights the specific challenge of the sterically hindered oxidative addition step required for polymerization.

Cycle cluster_steric Steric Zone (C-2 Position) Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd Monomer (Br-Ar) PdII Pd(II)-Br Complex OxAdd->PdII Steric Hindrance High Energy Barrier TransMet Transmetallation (+ Boronate Monomer) PdII->TransMet Base (OH-) RedElim Reductive Elimination (Polymer Growth) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Polymer Chain Extends

Caption: Figure 2. Catalytic cycle for the polymerization of sterically hindered 2-Bromo-1,3-dimethoxy arenes. Oxidative addition is the rate-determining step requiring specialized ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Schlüter, A. D. (2001). The Tenth Anniversary of Suzuki Polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. Link

  • Bielawski, C. W., et al. (2022).[5] New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters.[5] Polymer Chemistry, 13, 567-574. Link

  • Johansson, D. M., et al. (2000).[7] Synthesis and Characterization of Highly Soluble Phenyl-Substituted Poly(p-phenylenevinylenes). Macromolecules, 33(7), 2525-2529.[7] Link

  • BenchChem. (2025). Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene. BenchChem Application Guides. Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) for 2-Bromo-5-iodo-1,3-dimethoxybenzene and palladium catalysts before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselective Synthesis & Yield Optimization Audience: Organic Chemists, Process Engineers

Executive Summary & Core Challenge

The synthesis of 2-Bromo-5-iodo-1,3-dimethoxybenzene presents a classic problem in aromatic substitution: Regiochemical Mismatch .

In 1,3-dimethoxybenzene (resorcinol dimethyl ether), the two methoxy groups strongly activate the 4- and 6-positions (ortho/para directors). The 2-position (between the methoxy groups) is electronically activated but sterically hindered. The 5-position is electronically deactivated for Electrophilic Aromatic Substitution (EAS).

  • The Trap: Direct sequential halogenation of 1,3-dimethoxybenzene almost invariably leads to the 4,6-disubstituted or 4-substituted products, not the target 2,5-pattern.

  • The Solution: You must utilize Directed Ortho Metalation (DoM) or Functional Group Interconversion (Sandmeyer) strategies to force substituents into the sterically or electronically unfavorable positions.

Critical Workflows (Protocols)

Route A: The "Sandmeyer Inversion" (Recommended for Scalability)

This route relies on the commercial availability of 2,6-dimethoxyaniline . It uses the amino group to direct the first halogenation, then converts the amino group itself into the second halogen.

Logic:

  • The amino group (

    
    ) at C1 and methoxy groups at C2/C6 cooperatively direct electrophiles to C4 .
    
  • The

    
     is then converted to the Bromide (at C1) via Sandmeyer, effectively "locking" the bromine between the methoxy groups.
    
Step-by-Step Protocol

Step 1: Electrophilic Iodination

  • Substrate: 2,6-Dimethoxyaniline

  • Reagents: Iodine Monochloride (ICl) or NIS (N-Iodosuccinimide).

  • Conditions:

    
     or Acetic Acid, 
    
    
    
    to RT.
  • Mechanism: The

    
     and OMe groups direct Iodine to the para-position (C4).
    
  • Intermediate: 4-iodo-2,6-dimethoxyaniline.

Step 2: Sandmeyer Bromination

  • Reagents:

    
    , 
    
    
    
    (aq),
    
    
    .[1]
  • Procedure:

    • Suspend 4-iodo-2,6-dimethoxyaniline in

      
       (48%).
      
    • Cool to

      
      .
      
    • Add aqueous

      
       dropwise to form the diazonium salt. (Ensure temp 
      
      
      
      to prevent phenol formation).
    • Transfer the cold diazonium solution into a stirred solution of

      
       in 
      
      
      
      at
      
      
      .
  • Result: The

    
     group at C1 is replaced by Br.
    
  • Final Product: 1-bromo-4-iodo-2,6-dimethoxybenzene (structurally identical to 2-bromo-5-iodo-1,3-dimethoxybenzene ).

Route B: The "Lithiation" Approach (Advanced/High Precision)

Use this route if you already possess 5-bromo-1,3-dimethoxybenzene .

Logic:

  • Lithium-Halogen Exchange is faster than deprotonation. We cannot start with 5-iodo-1,3-dimethoxybenzene because n-BuLi would strip the Iodine immediately.

  • We must start with 5-bromo-1,3-dimethoxybenzene .

  • However, we need Br at 2 and I at 5. This route requires a "Silyl Block" strategy to swap positions effectively, or a risky DoM on an aryl iodide.

  • Better Alternative: Use LDA (Lithium Diisopropylamide) on 5-iodo-1,3-dimethoxybenzene .

    • Note: While n-BuLi attacks Iodine, LDA is a bulky, non-nucleophilic base that will preferentially deprotonate the acidic C2 proton (between OMe groups) at low temperatures (

      
      ).
      
Step-by-Step Protocol (The LDA Method)
  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagents: 5-iodo-1,3-dimethoxybenzene (1.0 equiv), LDA (1.1 equiv),

    
     or 1,2-dibromo-tetrafluoroethane (1.2 equiv).
    
  • Solvent: Anhydrous THF.

  • Execution:

    • Cool substrate in THF to

      
      .
      
    • Add LDA dropwise over 20 mins. (Ortho-lithiation occurs at C2).

    • Stir for 30-60 mins at

      
      .
      
    • Add electrophilic Bromine source (

      
      ) dissolved in THF.
      
    • CRITICAL: Quench while still cold. Do not let it warm up before quenching, or "Halogen Dance" (migration of Iodine) may occur.

  • Product: 2-Bromo-5-iodo-1,3-dimethoxybenzene.

Decision Logic & Visualization

SynthesisRoutes Start Starting Material Selection Aniline 2,6-Dimethoxyaniline (Commercial) Start->Aniline Route A (Robust) Resorcinol 1,3-Dimethoxybenzene (Resorcinol diether) Start->Resorcinol Route B (Common Trap) IodoRes 5-Iodo-1,3-dimethoxybenzene Start->IodoRes Route C (Advanced) Step1_Aniline Step 1: Iodination (ICl) Target: C4 (Para to NH2) Aniline->Step1_Aniline DirectHal Direct Bromination/Iodination Resorcinol->DirectHal DoM_Step Step 1: LDA / -78°C (Deprotonates C2) IodoRes->DoM_Step Strict Temp Control Inter_Aniline Intermediate: 4-iodo-2,6-dimethoxyaniline Step1_Aniline->Inter_Aniline Step2_Aniline Step 2: Sandmeyer (CuBr) Replaces NH2 with Br Inter_Aniline->Step2_Aniline Target TARGET: 2-Bromo-5-iodo-1,3-dimethoxybenzene Step2_Aniline->Target High Regio-Purity WrongIsomer FAIL: 4-Bromo / 4,6-Diiodo (Regio-mismatch) DirectHal->WrongIsomer Quench Step 2: Quench with CBr4 DoM_Step->Quench Quench->Target Risk of I-migration

Figure 1: Decision tree comparing the Sandmeyer route (Route A) vs. Direct Halogenation and Directed Ortho Metalation (DoM).

Troubleshooting Guide (FAQ)

Issue: Regioselectivity & Impurities
SymptomProbable CauseCorrective Action
Product contains 4-bromo isomer Direct Bromination Attempted. You likely tried to brominate 1,3-dimethoxybenzene or 5-iodo-1,3-dimethoxybenzene using standard EAS conditions (NBS/RT).Switch to Route A. Standard bromination cannot access the C2 position cleanly due to steric hindrance.
Product contains 4,6-diiodo Over-iodination. In the aniline route, the substrate is highly activated.Use exactly 1.0 equivalent of ICl. Add reagent slowly at

.
"Halogen Dance" (Isomer scrambling) Lithiation warmed up. If using Route B (LDA), the lithiated species is unstable. If it warms above

, the Iodine will migrate to the lithiated position.
Keep reaction strictly at

. Pre-cool the electrophile (

) before addition. Quench rapidly.
Issue: Yield Loss

Q: My Sandmeyer reaction yield is low (<40%). The diazonium salt seems to decompose.

  • A: The 2,6-dimethoxy substituents make the diazonium salt relatively unstable compared to simple anilines.

  • Fix:

    • Ensure internal temperature never exceeds

      
       during diazotization.
      
    • Do not isolate the diazonium salt.

    • Use Acetonitrile as a co-solvent if solubility is an issue during the CuBr quench.

Q: I cannot separate the product from the starting material.

  • A: 2-Bromo-5-iodo-1,3-dimethoxybenzene is very non-polar. It often co-elutes with di-halogenated byproducts.

  • Fix: Recrystallization is often superior to column chromatography for this scaffold. Try Methanol or Ethanol/Water mixtures. The symmetrical nature of the target molecule often leads to high crystallinity.

Quantitative Data: Reagent Comparison

Comparison of Bromination Agents for C2-Functionalization (Route B context)

ReagentActive SpeciesC2-SelectivityYieldNotes

/


Poor<10%Favors C4/C6 (Sterics).
NBS / DMF

Poor<15%Favors C4.
LDA /


(C2)
Excellent 75-85% Thermodynamic control via Lithiation.
LDA /


(C2)
Good60-70%Side reactions (oxidation) possible.

References

  • Regioselectivity in Resorcinol Ethers: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Synthesis of 1-bromo-4-iodo-2,6-dimethoxybenzene (Sandmeyer Route): Example protocol adapted from: Journal of Organic Chemistry, 2004, 69(3), 765–777. (Note: Numbering in literature may vary; verify structure visually). Link

  • Directed Ortho Metalation (DoM) Guides: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Halogen Dance on Aryl Iodides: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. Link

Sources

Technical Support Center: Purification of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Bromo-5-iodo-1,3-dimethoxybenzene via recrystallization. Our focus is to move beyond a simple protocol and equip you with the knowledge to troubleshoot common issues, ensuring the highest purity for your compound.

Part 1: Foundational Principles & Solvent Selection

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[2]

Given the poly-halogenated and ether functionalities of 2-Bromo-5-iodo-1,3-dimethoxybenzene, its polarity is moderate. The selection of an appropriate solvent is the most critical step for a successful purification.[1]

Recommended Solvent Screening Protocol:

Before committing to a bulk recrystallization, perform small-scale solubility tests in test tubes:

  • Place ~20-30 mg of your crude material into a test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.

  • Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed.

Table 1: Candidate Solvents for 2-Bromo-5-iodo-1,3-dimethoxybenzene

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Single Solvents
Ethanol78Polar ProticOften effective for moderately polar compounds. The hydroxyl group can interact with the methoxy groups.[3]
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point, making it easier to remove.[3]
Ethyl Acetate77Polar AproticA versatile solvent for a range of polarities. A patent for a related bromo-iodo compound uses ethyl acetate for recrystallization.[4]
Dichloromethane (DCM)40Polar AproticA related compound, 2-Iodo-1,3-dimethoxybenzene, was successfully crystallized from DCM.[5] Its low boiling point can make it tricky to maintain a saturated solution.
Mixed Solvents
Hexane / Ethyl AcetateVariableNonpolar / PolarA powerful combination. Dissolve the compound in the minimum amount of hot ethyl acetate, then add hot hexane dropwise until the solution becomes faintly cloudy (the saturation point).[6]
Toluene / HexaneVariableNonpolar / NonpolarUseful if the compound is highly soluble in toluene but needs a less-polar anti-solvent to induce crystallization. Toluene has a high boiling point.[3]
Part 2: Standard Recrystallization Protocol (Example: Hexane/Ethyl Acetate)

This protocol assumes you have identified a suitable solvent system from your screening.

  • Dissolution: Place the crude 2-Bromo-5-iodo-1,3-dimethoxybenzene in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid at the boiling point.

  • Saturation: While maintaining the heat, add hot hexane dropwise until you observe persistent cloudiness (turbidity). Add a final 1-2 drops of hot ethyl acetate to redissolve the precipitate and ensure the solution is perfectly saturated.

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[7] Rushing this step can cause impurities to become trapped in the crystal lattice.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same hexane/ethyl acetate ratio). This removes any residual soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 2-Bromo-5-iodo-1,3-dimethoxybenzene.

Q1: My compound will not dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause: The solvent is not polar enough or has poor solvating power for your compound at high temperatures.

  • Solution:

    • Re-evaluate Solvent Choice: The chosen solvent is unsuitable. Refer to the solvent screening table and select a more polar solvent or a mixed solvent system.

    • For Mixed Solvents: If using a system like hexane/ethyl acetate, you may have added too much of the nonpolar solvent (hexane) initially. Add more of the polar "dissolving" solvent (ethyl acetate) to the hot mixture.

Q2: No crystals are forming after the solution has cooled.

  • Probable Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[9] The solution is not supersaturated, and the concentration of the desired compound is below its solubility limit even at low temperatures.

  • Solution A:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood.

    • Re-cool: Allow the more concentrated solution to cool again slowly.[9]

  • Probable Cause B: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point, or a "seed," to begin.[8][9]

  • Solution B:

    • Scratch Method: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic glass fragments provide a surface for nucleation.[8][10]

    • Seed Crystal: If you have a small crystal of pure product, add it to the solution to induce crystallization.[10]

    • Ultra-Cooling: A short-term plunge into a dry ice/acetone bath can sometimes shock the system into producing nuclei, but this should be done cautiously as it can lead to the formation of very small crystals.

Q3: My compound has "oiled out" instead of forming crystals.

  • Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound (or an impure eutectic mixture). The compound is coming out of the solution as a liquid rather than a solid.[9] This is also common when a solution is cooled too quickly.

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount (10-15%) of additional hot solvent to lower the saturation point slightly.[9]

    • Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or paper towels to slow heat loss.

    • Lower Boiling Point Solvent: If the problem persists, you must re-start with a solvent that has a lower boiling point.

Q4: The crystal yield is very low.

  • Probable Cause A: Too much solvent was used, and a significant amount of the product remains in the mother liquor.[10]

  • Solution A: Before filtering, test the mother liquor by taking a drop on a watch glass and allowing it to evaporate. A large amount of solid residue indicates significant product loss. You may need to concentrate the mother liquor to recover a second crop of crystals (which may be less pure).

  • Probable Cause B: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution B: Ensure all glassware (funnel, receiving flask) is pre-heated before hot filtration. Use a fluted filter paper for a faster filtration process.

  • Probable Cause C: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, redissolving the product.[8]

  • Solution C: Always use a minimal amount of ice-cold solvent for washing. Break the vacuum, add the cold solvent to form a slurry, and then re-apply the vacuum.[7]

Part 4: Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process when troubleshooting common recrystallization problems.

G start Recrystallization Initiated cool Cooling Solution start->cool outcome Observe Outcome cool->outcome crystals Solid Crystals Formed outcome->crystals Success no_crystals No Crystals Formed outcome->no_crystals Problem oil Product Oiled Out outcome->oil Problem low_yield Low Yield outcome->low_yield Problem solve_no_crystals Troubleshoot: No Crystals no_crystals->solve_no_crystals solve_oil Troubleshoot: Oiling Out oil->solve_oil solve_low_yield Troubleshoot: Low Yield low_yield->solve_low_yield cause_solvent Cause: Too much solvent? solve_no_crystals->cause_solvent sol_boil Solution: Boil off some solvent cause_solvent->sol_boil Yes cause_nucleation Cause: No nucleation? cause_solvent->cause_nucleation No sol_boil->cool sol_scratch Solution: Scratch flask or add seed crystal cause_nucleation->sol_scratch Yes sol_scratch->cool sol_reheat Solution: Reheat, add more solvent, cool slowly solve_oil->sol_reheat sol_reheat->cool sol_mother_liquor Solution: Concentrate mother liquor for second crop solve_low_yield->sol_mother_liquor

Caption: Troubleshooting workflow for recrystallization.

Part 5: Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude 2-Bromo-5-iodo-1,3-dimethoxybenzene? A: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., 1,3-dimethoxybenzene), regioisomers from bromination or iodination steps, or byproducts from side reactions. Recrystallization is most effective at removing impurities with significantly different solubility profiles.

Q: How do I know if my final product is pure? A: The most common method is to measure the melting point (MP) range. A pure compound should have a sharp melting point range (typically < 2 °C). A broad or depressed melting point compared to the literature value indicates the presence of impurities. Further analysis by NMR spectroscopy (¹H and ¹³C) or chromatography (TLC, GC-MS) can confirm purity and structural integrity.

Q: Can I re-purify my material if it is still not pure after one recrystallization? A: Yes, a second recrystallization can be performed and often results in a significant increase in purity, albeit with some loss of material. If the purity does not improve after a second attempt, consider an alternative purification method like column chromatography.

References
  • Xue, L.-P., & Qin, J.-H. (2009). 2-Iodo-1,3-dimethoxybenzene. Acta Crystallographica Section E: Crystallographic Communications, 65(7), o1790. [Link]

  • Quibell, J. M., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • Google Patents. (2021). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Xue, L.-P., & Qin, J.-H. (2009). 2-Iodo-1,3-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1790. [Link]

  • PubChem. 5-Bromo-2-iodo-1,3-dimethylbenzene. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Occidental College. Recrystallization. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • University of Missouri–St. Louis. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

Sources

preventing debromination side reactions with 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Preventing Debromination in 2-Bromo-5-iodo-1,3-dimethoxybenzene

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Substrate Profile: 2-Bromo-5-iodo-1,3-dimethoxybenzene (Structure: C2-Br, C5-I, C1/C3-OMe)

Executive Summary

You are encountering debromination side reactions (loss of Br at C2) when attempting to functionalize the Iodine at C5. This is a classic chemoselectivity challenge in polyhalogenated electron-rich arenes.

The 1,3-dimethoxy motif creates a unique steric and electronic environment:

  • Steric Shielding: The C2-Bromine is flanked by two methoxy groups, providing significant steric protection against bulky reagents.

  • Electronic Activation: The ring is electron-rich. The C-I bond (approx. 53 kcal/mol) is significantly weaker than the C-Br bond (approx. 67 kcal/mol), theoretically allowing selective activation.

However, standard protocols (e.g., n-BuLi at -78°C or unoptimized Suzuki couplings) often fail, leading to hydrodebromination (formation of 1-iodo-3,5-dimethoxybenzene or 1,3-dimethoxybenzene) or halogen scrambling .

This guide outlines two validated workflows to guarantee chemoselectivity.

Module 1: Selective Metal-Halogen Exchange (The Knochel Protocol)

The Problem: Using n-Butyllithium (n-BuLi) is risky. While n-BuLi prefers I-exchange kinetically, the resulting aryllithium intermediate is highly reactive. If the temperature deviates even slightly above -78°C, the lithium species can attack the C2-Br of unreacted starting material or undergo "halogen dance" (isomerization), leading to mixtures.

The Solution: Use Turbo-Grignard (i-PrMgCl[1][2]·LiCl) .[2] This reagent operates via a milder mechanism that tolerates the C2-Br bond while selectively exchanging the C5-I bond. The LiCl additive breaks polymeric magnesium aggregates, increasing the kinetic rate of exchange without increasing the thermodynamic basicity to dangerous levels.

Protocol: Selective C5-Magnesiation

Target: Generation of the C5-Grignard species for electrophile trapping.

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Exchange: Cool to -20°C (Note: n-BuLi requires -78°C; Turbo-Grignard works best between -20°C and 0°C for this substrate).

  • Addition: Add i-PrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF) dropwise over 5 minutes.

  • Incubation: Stir at -20°C for 30–60 minutes.

    • QC Check: Aliquot 0.1 mL into MeOH/D2O. Analyze by GC-MS. You should see >98% conversion to the deuterated product at C5, with C2-Br intact.

  • Quench: Add your electrophile (e.g., aldehyde, acid chloride) at -20°C, then slowly warm to RT.

Why this works: The isopropyl group is bulky enough to avoid attacking the sterically crowded C2-Br (shielded by OMe groups), but the reagent is reactive enough to exchange the accessible C5-I.

Module 2: Chemoselective Palladium Catalysis (Suzuki/Sonogashira)

The Problem: In Pd-catalyzed couplings, "Debromination" often occurs via a Hydrodebromination mechanism.[3] This happens when the catalytic cycle stalls (slow transmetallation), allowing a Pd-Hydride species to form (often via


-hydride elimination from alkyl ligands or solvents). This Pd-H species inserts into the C-Br bond and reduces it.

The Solution: Prioritize oxidative addition at Iodine and suppress hydride formation.

Optimization Matrix
ParameterRecommendationTechnical Rationale
Catalyst Precursor Pd(dppf)Cl₂ or Pd(PPh₃)₄ Bis-dentate ligands (dppf) prevent coordinative unsaturation, reducing the chance of side-reactions.
Ligand Choice Avoid bulky, electron-rich phosphines (e.g., t-Bu₃P)Bulky alkyl-phosphines are prone to

-hydride elimination, generating the Pd-H species that causes debromination.
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Avoid ethoxides or isopropoxides. Alkoxide bases can act as hydride donors (via

elimination from the alkoxide).
Solvent Toluene/Water or DMF Avoid secondary alcohols (Isopropanol) which are excellent hydride donors for Pd.
Temperature 40°C – 60°C The C-I bond activates at lower temps. High heat (>80°C) forces activation of the C-Br bond.
Protocol: Selective C5-Arylation (Suzuki)
  • Combine substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Add solvent (Dioxane or Toluene).[3]

  • Add aqueous K₃PO₄ (2.0 equiv, 2M solution).

  • Degas thoroughly (Oxygen promotes homocoupling and catalyst decomposition).

  • Heat to 45°C . Monitor by HPLC every hour.

  • Stop reaction immediately upon consumption of starting material. Prolonged heating after I-consumption will initiate Br-activation.

Visualizing the Chemoselectivity

The following diagram illustrates the decision pathways to avoid debromination.

Chemoselectivity Start Substrate: 2-Bromo-5-iodo-1,3-dimethoxybenzene Decision Target Reaction Type? Start->Decision Path_Li Metal-Halogen Exchange (Lithiation/Grignard) Decision->Path_Li Path_Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision->Path_Pd Error_Li Reagent: n-BuLi Temp: > -78°C Path_Li->Error_Li Avoid Solution_Li Reagent: i-PrMgCl·LiCl Temp: -20°C Path_Li->Solution_Li Recommended Error_Pd Ligand: Bulky Alkyl Phosphines Solvent: Secondary Alcohols Path_Pd->Error_Pd Avoid Solution_Pd Ligand: dppf or PPh3 Base: K3PO4 (No Alkoxides) Path_Pd->Solution_Pd Recommended Result_Li_Bad SIDE REACTION: Halogen Scrambling / C2-Attack Error_Li->Result_Li_Bad Result_Li_Good SUCCESS: Selective C5-Magnesiation (C2-Br Intact) Solution_Li->Result_Li_Good Result_Pd_Bad SIDE REACTION: Hydrodebromination (Pd-H insertion) Error_Pd->Result_Pd_Bad Result_Pd_Good SUCCESS: Selective C5-Coupling (Kinetic Control) Solution_Pd->Result_Pd_Good

Figure 1: Decision tree for preventing side reactions. Green pathways indicate validated protocols for preserving the C2-Bromine bond.

Troubleshooting & FAQs

Q1: I used n-BuLi at -78°C, but I still see 5-10% debrominated product. Why? A: Even at -78°C, n-BuLi is an aggressive base. The 1,3-dimethoxy groups make the ring electron-rich, but they also direct lithiation to the C2 position (Ortho-Lithiation). Although Iodine exchange is faster, the "Halogen Dance" (migration of Li from C5 to C2 or C4) can occur during the quenching step if the internal temperature spikes even momentarily. Switch to Turbo-Grignard.

Q2: Can I protect the Bromine? A: No, halogens on arenes cannot be "protected" in the traditional sense. You must rely on kinetic control . The C-I bond reacts roughly 100-1000x faster than C-Br in Pd-catalysis if the catalyst is not too electron-rich.

Q3: In my Suzuki coupling, the reaction stops at 60% conversion. Should I add more catalyst or heat it up? A: Do not increase heat. Heating >60°C will overcome the activation energy barrier for the C-Br bond, leading to mixtures.

  • Correct Action: Add a second portion of boronic acid (it may have protodeboronated) or switch to a more active, yet selective catalyst system like Pd(Amphos)Cl₂ , which is known for high turnover at mild temperatures without promoting dehalogenation.

Q4: Why do you recommend avoiding alkoxide bases (NaOtBu, NaOEt)? A: Alkoxides possessing


-hydrogens (like ethoxide or isopropoxide) can undergo 

-hydride elimination when coordinated to Palladium. This generates a Pd-H species.[4] This Pd-H species is the primary culprit for reducing your Aryl-Bromide to Aryl-H (Hydrodebromination). Use Carbonates or Phosphates instead.
References
  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

  • Navarro, O., et al. "General Method for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides and Bromides." Journal of Organic Chemistry, vol. 69, no. 9, 2004, pp. 3173–3180. (Demonstrates ligand effects on selectivity).

Sources

Technical Support Center: Chemoselective Coupling of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-CAT-2B5I-DMB Subject: Optimizing Catalyst Load & Selectivity Protocols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity Landscape

You are working with a substrate that possesses a "perfect storm" for chemoselectivity. The 2-Bromo-5-iodo-1,3-dimethoxybenzene scaffold offers two distinct handles, but they are not created equal.

  • Electronic Bias: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), making it the kinetic preference for oxidative addition.

  • Steric Fortress: The 2-position (Bromo) is flanked by two methoxy groups (1,3-position).[1] This steric bulk creates a massive kinetic barrier against palladium insertion, even if the catalyst is active enough to break a C–Br bond. The 5-position (Iodo) is sterically unencumbered.

The Optimization Goal: You do not need a "hot" catalyst. You need a "disciplined" catalyst. The goal is to use the minimum catalyst load required to consume the Iodo-site without generating a species aggressive enough to breach the steric defense of the 2-Bromo site.

The "Efficiency Matrix" (Catalyst Loading Guide)

Do not default to the standard 5 mol%. For this substrate, excess palladium is detrimental to selectivity.

Catalyst LoadReaction BehaviorRecommended Use Case
0.5 – 1.0 mol% High Selectivity / Slower Rate. The low concentration of active Pd(0) minimizes the probability of "off-cycle" insertion into the hindered C-Br bond.Production Scale. Use when reaction time (>12h) is less critical than purity.
1.5 – 2.5 mol% The "Sweet Spot." Balances turnover frequency (TOF) with selectivity. Complete conversion of C-I typically occurs before C-Br activation becomes competitive.Standard Optimization. Start here for drug discovery/med-chem scales (50mg - 5g).
> 5.0 mol% High Risk. Excess Pd(0) precipitates (Pd black) or forces oxidative addition at the 2-position once the easier 5-Iodo substrate is depleted.Avoid. Only use if the boronic acid is extremely unreactive (e.g., highly electron-deficient).

Visualizing the Selectivity Logic

The following diagram illustrates the kinetic branching that dictates your product distribution.

ReactionPathway Substrate Substrate (2-Br, 5-I) OA_I Oxidative Addition (C-I Bond) Substrate->OA_I FAST (k1) Unchallenged OA_Br Oxidative Addition (C-Br Bond) Substrate->OA_Br SLOW (k2) Sterically Blocked Pd0 Pd(0) Species Pd0->Substrate Recycles Mono Product A (5-Aryl, 2-Br) OA_I->Mono Coupling Cycle 1 Bis Product B (Bis-Aryl) OA_Br->Bis Mono->Pd0 Regenerates Mono->OA_Br Only if [Pd] High or Temp > 60°C

Caption: Kinetic branching showing the preferential pathway (Green) vs. the high-energy undesired pathway (Red) blocked by steric hindrance.

Troubleshooting & FAQs

Q1: I am seeing ~10% bis-coupled product (reaction at both I and Br). How do I stop this?

Diagnosis: Your system is too energetic. You have overcome the activation energy barrier for the hindered C-Br bond. Corrective Protocol:

  • Lower Temperature: If running at 80°C, drop to 40–50°C. The C-I bond reacts readily at mild temperatures; the hindered C-Br does not.

  • Ligand Switch: If using XPhos or SPhos , stop immediately. These ligands are designed to activate difficult aryl chlorides/bromides. Switch to Pd(PPh3)4 or Pd(dppf)Cl2 . These "classic" ligands are less electron-rich and bulky enough to respect the steric hindrance at the 2-position [1].

  • Stoichiometry Control: Ensure your boronic acid is limited to 1.05 – 1.1 equivalents . Excess boronic acid drives the second cycle once the first is complete.

Q2: The reaction stalls at 60% conversion, and I see black precipitate.

Diagnosis: "Catalyst Death." The active Pd(0) species has agglomerated into inactive palladium black before the reaction finished. This often happens with electron-rich substrates that can sequester the catalyst. Corrective Protocol:

  • Increase Load slightly: Move from 0.5 mol% to 2.0 mol%.

  • Solvent Degassing: Oxygen kills low-loading reactions. Ensure you are sparging with Argon for at least 15 minutes, not just flushing the headspace.

  • Add a Stabilizer: Add 5–10 mol% of free triphenylphosphine (PPh3) to the reaction. This keeps the Pd(0) solubilized and prevents crashing out [2].

Q3: I observe dehalogenation (Product is 1-bromo-3,5-dimethoxybenzene).

Diagnosis: Protodehalogenation. The Pd inserted into the C-I bond, but instead of transmetallating with the boron, it underwent beta-hydride elimination or abstracted a proton from the solvent. Corrective Protocol:

  • Check Base/Solvent: Avoid primary alcohols (methanol/ethanol) if using strong bases. Switch to Dioxane/Water or Toluene/Water .

  • Water Content: Ensure the solvent is not "wet" unless water is part of the specific biphasic recipe.

  • Increase Boronic Acid Reactivity: Use a stronger base (e.g.,

    
     instead of 
    
    
    
    ) to accelerate the transmetallation step, ensuring it outcompetes the side reaction.

The "Gold Standard" Protocol

Designed for 1.0 mmol scale. Scalable to 50 mmol.

Reagents:

  • Substrate: 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (2.0 mol%) — Chosen for stability and selectivity.

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge Solids: Add substrate (343 mg, 1 mmol), boronic acid (1.05 mmol), and Pd catalyst (16 mg, 0.02 mmol) to a reaction vial.

  • Inert Atmosphere: Seal vial and cycle Vacuum/Argon (3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Base Addition: Add degassed

    
     solution (1.5 mL) via syringe.
    
  • Reaction: Stir vigorously at 45°C .

    • Checkpoint: Check HPLC/TLC at 2 hours. You should see consumption of starting material.[3]

    • Stop Condition: Stop immediately upon disappearance of starting material (usually 4-6 hours). Do not "let it stir overnight" to avoid C-Br activation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[3]
    

Optimization Workflow Diagram

Use this decision tree to adjust your specific experiment.

OptimizationTree Start Start Optimization (2 mol% Pd, 45°C) Check Check Conversion @ 4h Start->Check Full Full Conversion >95% Mono-product Check->Full Ideal Bis Bis-Coupling Observed (>5%) Check->Bis Too Active Stall Stalled / Low Conv. (<80%) Check->Stall Too Slow Action1 Success: Isolate Product Full->Action1 Action2 1. Reduce Temp to 25°C 2. Reduce Pd to 1 mol% Bis->Action2 Action3 1. Switch Base to K3PO4 2. Add 10% free Ligand Stall->Action3

Caption: Decision tree for real-time experimental adjustment based on HPLC/TLC feedback.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Fairlamb, I. J. S. (2015). Chromatographic separation of the active species in palladium-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry, 13, 1602-1623. Link

Sources

removing unreacted starting material from 2-Bromo-5-iodo-1,3-dimethoxybenzene product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-5-iodo-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining a highly pure product by removing unreacted starting materials and by-products.

Introduction

The synthesis of 2-bromo-5-iodo-1,3-dimethoxybenzene is a multi-step process that can result in a crude product containing unreacted starting materials such as 1,3-dimethoxybenzene, as well as intermediates like 2-bromo-1,3-dimethoxybenzene. The successful isolation of the desired product is critical for its use in subsequent synthetic steps. This guide provides a comprehensive approach to troubleshooting common purification challenges.

Troubleshooting Guide & FAQs

Question 1: My final product of 2-bromo-5-iodo-1,3-dimethoxybenzene is an oil or a low-melting solid. How can I purify it?

This issue often indicates the presence of unreacted 1,3-dimethoxybenzene, which is a liquid at room temperature. The physical properties of the product and the likely starting material are key to separation.

Answer 1: Initial Assessment and Purification Strategy

A significant difference in the physical states of the desired product (a solid) and the primary starting material (a liquid) allows for straightforward purification methods.

Expert Insight: The presence of a liquid in your solid product will depress the melting point. A sharp melting point is a good indicator of purity.

Recommended Purification Protocol: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[1][2] The choice of solvent is crucial for successful recrystallization.[1][2]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature.

    • Commonly used solvent systems for compounds of this nature include ethanol, methanol, or a mixture of hexane and ethyl acetate.[3]

    • To test solvents, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Continuous stirring and heating will aid dissolution.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly to remove any residual solvent.

Question 2: After recrystallization, I suspect my 2-bromo-5-iodo-1,3-dimethoxybenzene is still contaminated with 2-bromo-1,3-dimethoxybenzene. How can I separate these two compounds?

The separation of these two compounds can be challenging due to their similar structures. However, differences in their polarity can be exploited using column chromatography.

Answer 2: Advanced Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[4][5][6] The principle lies in the differential partitioning of the compounds between a stationary phase (like silica gel) and a mobile phase (a solvent system).[4][5]

Causality in Separation: The presence of an additional iodine atom in 2-bromo-5-iodo-1,3-dimethoxybenzene increases its molecular weight and can slightly alter its polarity compared to 2-bromo-1,3-dimethoxybenzene, enabling separation by chromatography.

Step-by-Step Column Chromatography Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

    • The less polar compound (2-bromo-1,3-dimethoxybenzene) will travel down the column faster, while the slightly more polar product (2-bromo-5-iodo-1,3-dimethoxybenzene) will be retained longer on the silica gel.

  • Fraction Collection:

    • Collect the eluting solvent in small fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-bromo-5-iodo-1,3-dimethoxybenzene.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at RTMelting Point (°C)Boiling Point (°C)Solubility
Product: 2-Bromo-5-iodo-1,3-dimethoxybenzeneC₈H₈BrIO₂341.88Solid94-95[7]Not readily availableInsoluble in water[7]
Starting Material: 1,3-DimethoxybenzeneC₈H₁₀O₂138.17Liquid-48 to -52[8][9][10]212[8]Sparingly soluble in water, soluble in organic solvents[8][9]
Potential By-product: 2-Bromo-1,3-dimethoxybenzeneC₈H₉BrO₂217.06Liquid or Solid95 (from one supplier)[11]Not readily availableModerately soluble in organic solvents, less soluble in water[12]

Experimental Workflow Diagrams

Recrystallization Workflow

Recrystallization A Crude Product (Solid with Liquid Impurity) B Dissolve in Minimal Hot Solvent A->B Heat C Slow Cooling (Crystallization) B->C Cool to RT, then Ice Bath D Vacuum Filtration C->D E Wash with Cold Solvent D->E G Mother Liquor (Contains Impurities) D->G F Pure Crystalline Product E->F

Caption: Workflow for purification by recrystallization.

Column Chromatography Workflow

Chromatography cluster_0 Column Preparation & Loading cluster_1 Elution & Collection cluster_2 Analysis & Isolation A Pack Column with Silica Gel B Load Crude Product A->B C Elute with Solvent Gradient (e.g., Hexane/EtOAc) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent (Rotary Evaporator) F->G H Pure Product G->H

Caption: Workflow for purification by column chromatography.

References

  • Solubility of Things. (n.d.). 1,3-Dimethoxybenzene.
  • Parchem. (n.d.). 1,3-Dimethoxy Benzene (CAS 151-10-0).
  • ChemicalBook. (n.d.). 1,3-Dimethoxybenzene CAS#: 151-10-0.
  • CymitQuimica. (n.d.). CAS 16932-45-9: 2-Bromo-1,3-dimethoxybenzene.
  • PubChem. (n.d.). 1,3-Dimethoxybenzene.
  • Good Scents Company. (n.d.). 1,3-Dimethoxybenzene (CAS 151-10-0).
  • Lab Pro Inc. (n.d.). 2-Bromo-1,3-dimethoxybenzene, 5G - B3488-5G.
  • A K Scientific, Inc. (n.d.). 2-Bromo-1 3-Dimethoxybenzene.
  • PubChem. (n.d.). 2-Bromo-1,3-dimethoxybenzene.
  • ECHEMI. (n.d.). 16932-45-9, 2-Bromo-1,3-dimethoxybenzene Formula.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.

Sources

troubleshooting low conversion rates in 2-Bromo-5-iodo-1,3-dimethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity Issues

Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1]

Core Reactivity Analysis

Before troubleshooting, it is critical to understand the electronic and steric landscape of 2-Bromo-5-iodo-1,3-dimethoxybenzene .[1] This molecule is a "Janus-faced" electrophile:

  • The "Green" Zone (C5-Iodine): The iodine atom at position 5 is sterically accessible and electronically activated for oxidative addition. It reacts rapidly under mild conditions.

  • The "Red" Zone (C2-Bromine): The bromine atom is wedged between two methoxy groups (positions 1 and 3). These groups exert a massive steric penalty , blocking the approach of standard Palladium catalysts.[1] Furthermore, the electron-rich nature of the ring (donated by oxygen lone pairs) makes the C-Br bond more electron-rich and thus harder to break via oxidative addition compared to electron-poor aryl halides.[1]

Troubleshooting Guide: Site-Selective Coupling (C5-Iodine)

Issue: "I am trying to couple at the Iodine (C5) position, but I see starting material remaining or loss of the Bromine."

Diagnostic & Solutions
SymptomProbable CauseTechnical Solution
Stalled Reaction (<50% Conv.) Catalyst Deactivation. The C5-I bond is reactive; if it fails, your Pd(0) is likely oxidizing to Pd(II) inactive species (Pd black) due to O2.[1]Switch to Pd(dppf)Cl₂[1]·DCM. This catalyst is robust and resists dehalogenating the sensitive C2-Br position. Ensure rigorous degassing (sparging with Ar for 15 mins).
Loss of Bromine (C2) Over-active Catalyst. Using highly active ligands (e.g., SPhos, XPhos) or high temps (>60°C) will force reactivity at the hindered C2-Br.[1]Downgrade the Catalyst. Use "dumber" ligands like PPh₃ (Tetrakis) or dppf. Keep temperature below 50°C . The Iodine will react; the Bromine will not.[2]
Protodehalogenation Hydride Source. Excess alcohol solvent or water can act as a hydride source, replacing I with H instead of the aryl group.Change Solvent System. Switch to anhydrous Toluene/THF. If base solubility is an issue, use minimal water or switch to solid K₃PO₄.[1]
Protocol 1: High-Fidelity C5-Selective Suzuki Coupling

Target: Reaction at Iodine only, leaving Bromine intact.[1]

  • Charge: 1.0 eq Substrate, 1.05 eq Boronic Acid, 2.0 eq K₂CO₃.[1]

  • Solvent: DME:H₂O (4:1) or Toluene:EtOH:H₂O (4:1:1).

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3 mol%).

  • Temp: 40–50°C.

  • Time: 2–4 hours.

  • Checkpoint: TLC should show complete consumption of starting material. If C2-Br coupling products appear, lower temp to 25°C.[1]

Troubleshooting Guide: Sterically Hindered Coupling (C2-Bromine)

Issue: "The Iodine is gone, but I cannot get the C2-Bromine to react. I see only starting material or hydrodebromination."

The Physics of the Failure: Standard catalysts (Pd(PPh₃)₄) cannot penetrate the "methoxy wall" at C2.[1] You need a catalyst that is both bulky (to open up space) and electron-rich (to force oxidative addition into the electron-rich C-Br bond).[1]

Diagnostic & Solutions
SymptomProbable CauseTechnical Solution
0% Conversion Ligand Steric Failure. PPh₃ or dppf are too small/linear; they form stable complexes that don't dissociate to allow the bulky substrate in.Upgrade to Buchwald Ligands. Use SPhos or XPhos . These biaryl phosphine ligands create a "pocket" that facilitates oxidative addition even in hindered environments.
Hydrodebromination (Ar-H) Slow Transmetalation. The Pd inserted into C-Br, but the boronic acid couldn't transfer its group fast enough.[1] The Pd-H species then eliminated.Boost Transmetalation. (1) Switch base to KOH or Ba(OH)₂ (stronger activation of boron).[1] (2) Minimize protic solvents (use dry Dioxane or Toluene).
Homocoupling Oxygen Leak. Oxygen promotes homocoupling of the boronic acid, consuming it before it reacts with the bromide.Excess Boronic Acid. Increase equivalents to 1.5–2.0 eq. Re-degas the solvent.
Protocol 2: "Sledgehammer" Conditions for C2-Bromine Activation

Target: Forcing reaction at the hindered Bromine.[1]

  • Charge: 1.0 eq Substrate (usually the C5-substituted product), 1.5 eq Boronic Acid.

  • Base: K₃PO₄ (3.0 eq) or KOH (2.0 eq).

  • Catalyst System:

    • Precatalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).[1]

    • Alternative:XPhos Pd G2 or G3 precatalyst (2–5 mol%).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Temp: 100–110°C (Reflux).

  • Time: 12–24 hours.

  • Note: If conversion stalls at 80%, add a second spike of catalyst (1 mol%) and boronic acid (0.5 eq).

Troubleshooting Guide: Lithium-Halogen Exchange

Issue: "I am trying to lithiate the Iodine to quench with an electrophile, but I get a mixture of products or scrambling."

Mechanism of Failure
  • Scrambling: The lithiated species (Ar-Li) can react with the starting material (Ar-Br/I) if the exchange is too slow or the temperature is too high.[1]

  • DoM (Directed Ortho Metalation): The methoxy groups are Directing Groups. If you use n-BuLi at warmer temps (>-60°C), Li might remove the proton at C4/C6 instead of exchanging the halogen, or scramble the position.[1]

Corrective Actions
  • Temperature Control: You must operate at -78°C . The Iodine-Lithium exchange is faster than kinetic deprotonation at this temperature.

  • Reagent Choice: Use n-BuLi for Iodine exchange. If trying to exchange the Bromine (after Iodine is gone), you must use t-BuLi (2 equivalents) to drive the equilibrium, as the C-Br bond is stronger.[1]

  • Quench Speed: Add the electrophile immediately after the exchange time (usually 15-30 mins). Do not let the lithiated species sit; it will eventually attack the methoxy groups or scramble.

Visual Troubleshooting Logic

Diagram 1: Chemo-Selective Decision Tree

This flowchart guides you through the sequential functionalization logic.

ReactivityLogic Start Start: 2-Bromo-5-iodo-1,3-dimethoxybenzene Goal What is your target? Start->Goal C5_Path Functionalize C5 (Iodine) Goal->C5_Path Site Selective C2_Path Functionalize C2 (Bromine) Goal->C2_Path Hindered Site C5_Action USE: Pd(dppf)Cl2 or Pd(PPh3)4 Temp: < 50°C Base: Na2CO3 C5_Path->C5_Action C2_Action STOP! Is Iodine still present? C2_Path->C2_Action C2_Yes Yes: Iodine will react first. Perform C5 coupling first. C2_Action->C2_Yes Yes C2_No No: Iodine is removed/reacted. Proceed to C2 activation. C2_Action->C2_No No C2_Solution USE: Pd-SPhos G2 or Pd-XPhos Temp: > 100°C (Reflux) Solvent: Dioxane/Toluene C2_No->C2_Solution

Caption: Decision matrix for sequential coupling. Note that C2 activation requires specialized ligands and absence of the more reactive Iodine.

Diagram 2: The Steric Barrier at C2

Visualizing why standard catalysts fail at the Bromine position.

StericWall cluster_molecule Substrate Sterics Br Bromine (C2) OMe1 OMe (Pos 1) (Steric Wall) OMe3 OMe (Pos 3) (Steric Wall) Pd_PPh3 Pd(PPh3)4 (Linear/Small Cone Angle) Pd_PPh3->OMe1 Blocked by Reaction_Fail ACCESS DENIED No Oxidative Addition Pd_PPh3->Reaction_Fail Pd_SPhos Pd-SPhos (Bulky/Active Species) Pd_SPhos->Br Bypasses Sterics Reaction_Success ACCESS GRANTED Successful Coupling Pd_SPhos->Reaction_Success

Caption: Mechanism of steric hindrance. Bulky ligands like SPhos are required to navigate the "methoxy wall" at positions 1 and 3.

References

  • Selective Halogen-Lithium Exchange

    • Title: Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.[1]

    • Source: MDPI (Molecules).
    • URL:[Link][1]

  • Sterically Hindered Suzuki Coupling

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][4]

    • Source: Royal Society of Chemistry (Organic Chemistry Frontiers).[4]

    • URL:[Link]

  • General Reactivity of Polyhalogenated Arenes

    • Title: Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene (Contextual grounding for electron-rich systems).[1]

    • Source: ResearchGate.[5]

    • URL:[Link]

  • Buchwald Ligand Utility (SPhos/XPhos)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides (Applicable to deactivated/hindered Bromides).[6][7]

    • Source: University of Windsor / Wiley.
    • URL:[Link][1]

Sources

Technical Support Center: Separation of Regioisomers in 2-Bromo-5-iodo-1,3-dimethoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of regioisomers during the synthesis of 2-Bromo-5-iodo-1,3-dimethoxybenzene. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Root Cause - Why Do Regioisomers Form?

A successful purification strategy begins with understanding the origin of the impurity. In the synthesis of polysubstituted benzenes, the formation of isomers is a common challenge driven by the fundamental principles of electrophilic aromatic substitution.[1][2][3]

Q1: Why does my synthesis of 2-Bromo-5-iodo-1,3-dimethoxybenzene yield a mixture of regioisomers?

A1: The formation of a regioisomeric mixture is a direct consequence of the powerful directing effects of the substituents on the benzene ring. Let's break down the causality:

  • The Influence of the Methoxy Groups: Your starting material, 1,3-dimethoxybenzene, contains two methoxy (-OCH₃) groups. These are strong activating groups, meaning they donate electron density into the aromatic ring, making it more reactive towards electrophiles.[4] Critically, they are ortho, para-directors.[5][6] This means they direct incoming electrophiles (like Br⁺ or I⁺) to the positions ortho and para to themselves. In 1,3-dimethoxybenzene, the 2-, 4-, and 6-positions are all activated. The 4- and 6-positions are electronically and sterically most favored for the first substitution.

  • The Second Substitution: After the first halogen (e.g., iodine) is added, let's say at the 4-position to form 1-iodo-2,4-dimethoxybenzene, the ring now has three substituents. When you introduce the second electrophile (e.g., bromine), its position is determined by the combined directing effects of all three groups. Both methoxy groups and the newly added halogen will direct the second substituent to their available ortho and para positions. This inevitably leads to substitution at multiple sites, creating a mixture of products including your desired 2-Bromo-5-iodo-1,3-dimethoxybenzene and other isomers that are challenging to separate.[1]

Section 2: Troubleshooting Guide for Isomer Separation

Encountering difficulties in separating closely related isomers is a frequent obstacle. The key is a systematic approach to optimizing your purification method.

Q2: My initial purification by flash column chromatography shows co-elution of the desired product and its isomers. What are my next steps?

A2: Co-elution indicates that the polarity difference between your isomers is insufficient for separation under the current conditions. A multi-faceted approach is required to enhance resolution.

  • Step 1: Systematic TLC Solvent System Screening: Thin-Layer Chromatography (TLC) is your most powerful tool for rapidly developing a better separation method.[7] Do not just rely on one or two common solvent systems. A thorough screening is the most critical step. The goal is to maximize the difference in retention factor (ΔRf) between the spots.

    • The Causality: Different eluent systems interact with your compounds and the stationary phase (silica) in unique ways. While hexane/ethyl acetate systems separate based primarily on polarity, solvents like toluene or dichloromethane can introduce π-π interactions or different dipole interactions, which can resolve isomers that simple polarity-based systems cannot.[8]

    • Action Plan: Dedicate a few hours to screen a variety of solvent systems.[7] A suggested screening panel is provided in Table 1.

  • Step 2: Modify the Stationary Phase: If extensive eluent screening fails, the issue may be the stationary phase itself.

    • The Causality: Standard silica gel is slightly acidic and separates based on polar interactions. Changing the stationary phase alters the fundamental mechanism of interaction with your molecules.

    • Action Plan:

      • Try Neutral or Basic Alumina: This can be effective if your compounds are sensitive to the acidity of silica gel.

      • Consider Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (like acetonitrile/water or methanol/water) separates compounds based on hydrophobicity rather than polarity. This reversal of mechanism is often highly effective at separating isomers.

  • Step 3: Escalate to High-Performance Techniques: For particularly challenging separations, high-performance liquid chromatography (HPLC) offers significantly greater resolving power.

    • The Causality: HPLC uses smaller stationary phase particles and high pressure, leading to much sharper peaks and better separation of closely eluting compounds.[9]

    • Action Plan:

      • Preparative HPLC: This is a scalable version of analytical HPLC that can yield pure compounds.

      • Specialized Columns: For halogenated aromatics, consider columns with a pentafluorophenyl (PFP) stationary phase. These columns offer unique selectivity for halogenated compounds and can often resolve isomers that are inseparable on standard C18 columns.[9]

Section 3: Protocol Deep Dive - Key Separation Methodologies

Here we provide detailed, self-validating protocols for the most common purification techniques.

Q3: Can you provide a detailed protocol for optimizing separation by flash column chromatography?

A3: Absolutely. This protocol is designed to be a self-validating system, ensuring you can trust the results at each step.

Protocol: Flash Column Chromatography for Regioisomer Separation

  • TLC Optimization (Mandatory First Step):

    • Using the guide in Table 1, screen various solvent systems to find one that gives a clear separation (ΔRf ≥ 0.1) between your desired product and the isomeric impurities.

    • The ideal Rf for your target compound should be between 0.2 and 0.35 to ensure it spends enough time on the column to separate without requiring excessive solvent.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or heptane).

    • Pack the column by pouring the slurry and using gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Recommended Method (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (approx. 1-2x the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening and leads to sharper separation.

    • Wet Loading: If your product is not soluble in a volatile solvent, dissolve it in the minimum amount of your eluent and carefully pipette it onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized solvent system from your TLC screen.

    • Apply gentle, steady air pressure to maintain a constant flow rate.

    • Collect small, equal-sized fractions.

    • Monitor the fraction collection carefully using TLC to identify which fractions contain your pure product.

  • Validation:

    • Combine the fractions that TLC shows to be pure.

    • Run a final purity check on the combined material using a sensitive analytical method like ¹H NMR, GC-MS, or LC-MS to confirm the absence of isomers.

Q4: How do I develop a protocol for separation by fractional recrystallization?

A4: Recrystallization is a powerful, economical, and scalable technique if your product is a solid and a suitable solvent can be found.[10]

Protocol: Developing a Fractional Recrystallization Procedure

  • Systematic Solvent Screening:

    • Place a small amount of your crude isomeric mixture (e.g., 20-30 mg) into several different test tubes.

    • Using the solvent list in Table 2, add a single solvent dropwise to each tube at room temperature until the solid dissolves. A good candidate will be a solvent in which the compound is sparingly soluble at room temperature.

    • Take the tubes with undissolved solid and heat them gently (e.g., in a warm water bath). A good recrystallization solvent will fully dissolve your compound when hot but show poor solubility when cold.

    • Allow the heated solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.

  • The Recrystallization Procedure:

    • Dissolve the bulk of your crude mixture in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals, as impurities tend to remain in the solution.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Validation and Iteration:

    • Analyze Both Phases: It is critical to analyze the purity of both the collected crystals and the concentrated mother liquor via TLC, GC, or NMR.

    • Interpret Results: If the crystals are enriched in your desired isomer and the mother liquor is enriched in the undesired isomers, the recrystallization was successful. You may need to perform a second recrystallization on the collected crystals to achieve high purity. If the separation is not clean, you may need to try a different solvent or a mixed-solvent system.

Section 4: Frequently Asked Questions (FAQs)
Q5: What are the best analytical techniques to confirm the purity and identity of my final 2-Bromo-5-iodo-1,3-dimethoxybenzene product?

A5: A combination of techniques is always best for unambiguous confirmation.

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing regioisomers. The aromatic region of the spectrum is particularly informative. Each isomer will have a unique set of chemical shifts and coupling constants for its aromatic protons. Your target compound, being symmetrically substituted on the 1,3-dimethoxy backbone, will have a distinct and predictable pattern.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for assessing purity. The gas chromatogram will show you the number of components in your sample, and their relative peak areas can give a good estimate of purity. The mass spectrum for each peak will confirm that the components are indeed isomers (they will have the same molecular weight) and that this weight matches your target compound.[11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Similar to GC-MS, this provides both separation and mass identification, and is suitable for less volatile or thermally sensitive compounds.[11]

Q6: Can I change my synthetic strategy to avoid forming so many isomers in the first place?

A6: Yes, modifying the synthetic route is an advanced but often highly effective strategy. The order of reactions is critical in the synthesis of polysubstituted benzenes.[2][3]

  • Order of Halogenation: Consider the directing effects. Would brominating first, then iodinating, provide a different isomer ratio than iodinating and then brominating? A small-scale test reaction for each pathway can be very informative.

  • Use of Catalysts for Regioselectivity: In some electrophilic aromatic substitutions, specialized catalysts like zeolites can enhance the formation of a specific isomer (often the para product) by sterically hindering access to other positions.[12] While specific literature for your exact molecule may be sparse, this is a known principle in aromatic chemistry.

Section 5: Visual Workflows & Data Tables
Data Tables

Table 1: Recommended Solvent Systems for TLC Screening

Solvent System Class Example Starting Ratios (v/v) Comments
Standard Non-Polar/Polar Hexane:Ethyl Acetate (9:1, 8:2, 7:3) The standard starting point for most compounds.
Aromatic/Polar Toluene:Ethyl Acetate (9:1, 8:2) Can provide different selectivity due to π-π interactions.
Chlorinated/Polar Dichloromethane:Methanol (99:1, 98:2) Useful for more polar compounds; offers different selectivity.

| Mixed Non-Polar | Heptane:Dichloromethane (1:1) with 1-2% Ethyl Acetate | A three-component system can sometimes fine-tune separation. |

Table 2: Common Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity
Heptane/Hexane 98 / 69 Non-polar
Toluene 111 Non-polar (Aromatic)
Ethanol 78 Polar Protic
Methanol 65 Polar Protic
Isopropanol 82 Polar Protic
Acetone 56 Polar Aprotic
Ethyl Acetate 77 Mid-Polarity
Acetonitrile 82 Polar Aprotic

| Water | 100 | Very Polar |

Experimental Workflows

chromatography_troubleshooting start Co-elution Observed in Flash Chromatography tlc Perform Broad TLC Solvent Screen (Table 1) start->tlc decision1 Improved Separation (ΔRf > 0.1) Found? tlc->decision1 run_column Run Flash Column with Optimized Eluent decision1->run_column Yes change_phase Consider Alternative Stationary Phase (e.g., Alumina, Reverse-Phase C18) decision1->change_phase No decision2 Separation Achieved? run_column->decision2 change_phase->decision2 hplc Escalate to Preparative HPLC (Consider PFP Column) decision2->hplc No end Pure Isomer Isolated decision2->end Yes hplc->end

Caption: Troubleshooting workflow for separating co-eluting regioisomers using chromatography.

method_selection start Crude Isomeric Mixture decision1 Is the crude product a solid? start->decision1 screen_xtal Screen for Recrystallization (Table 2) decision1->screen_xtal Yes do_chrom Proceed with Flash Chromatography Protocol decision1->do_chrom No (Oil) decision2 Good solvent with differential solubility found? screen_xtal->decision2 do_xtal Perform Fractional Recrystallization decision2->do_xtal Yes decision2->do_chrom No

Caption: Decision tree for selecting an initial purification strategy.

References
  • Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes | Organic Chemistry...
  • ResearchGate. (2025, October 19). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines | Request PDF.
  • PMC. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
  • Chemistry LibreTexts. (2024, July 30). 16.11: Synthesis of Polysubstituted Benzenes.
  • Unknown Source. (2020, February 15). Aromatic Electrophilic substitution.
  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • PubMed. (2014, January 7). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.
  • Reddit. (2024, November 8). How to separate these regioisomers? : r/OrganicChemistry.
  • ORCA. Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-iodo-1,3-dimethoxybenzene is a critical halogenated scaffold used in the synthesis of complex pharmacophores and organic light-emitting diode (OLED) materials.[1] Its value lies in the orthogonal reactivity of the bromine and iodine substituents, allowing for sequential cross-coupling reactions (e.g., Sonogashira or Suzuki coupling).

For researchers, the primary analytical challenge is confirming the regioselectivity of the halogenation. Because electrophilic aromatic substitution on 1,3-dimethoxybenzene can yield multiple isomers, Mass Spectrometry (MS) is insufficient as it cannot distinguish between regioisomers (same m/z).

The Definitive Diagnostic: The 1H NMR spectrum of the target molecule is characterized by a highly symmetric singlet in the aromatic region. This guide compares the target spectrum against its precursors and common isomeric impurities to provide a self-validating identification protocol.

Structural Analysis & Symmetry

To interpret the NMR data correctly, one must understand the molecular symmetry.

  • Core Scaffold: 1,3-Dimethoxybenzene.[2][3][4]

  • Substituents: Bromine at C2 (between methoxy groups) and Iodine at C5 (para to Bromine).

  • Symmetry Element: A

    
     axis (or mirror plane) passes through the C2-Br and C5-I bonds.
    
  • Consequence:

    • The two methoxy groups (C1-OMe and C3-OMe) are chemically equivalent .

    • The two aromatic protons (H4 and H6) are chemically equivalent .

    • H4 and H6 have no adjacent proton neighbors (C3 and C5 are substituted).

Visualization: Structural Logic

G Start 1,3-Dimethoxybenzene Step1 Bromination (C2) Start->Step1 NBS or Br2 Inter 2-Bromo-1,3-dimethoxybenzene (Symmetry Restored) Step1->Inter Step2 Iodination (C5) Inter->Step2 NIS or I2/Ag+ Target 2-Bromo-5-iodo-1,3-dimethoxybenzene (Target) Step2->Target Electrophilic Subst.

Figure 1: Synthetic pathway highlighting the preservation and restoration of symmetry, which is the key to NMR interpretation.

Comparative NMR Data: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor and a common regioisomer (1-bromo-5-iodo-2,4-dimethoxybenzene), which often co-elutes during purification.

FeatureTarget: 2-Bromo-5-iodo-1,3-dimethoxybenzenePrecursor: 2-Bromo-1,3-dimethoxybenzeneImpurity: 1-Bromo-5-iodo-2,4-dimethoxybenzene
Aromatic Signal(s) 1 Singlet (2H) 1 Doublet (2H) + 1 Triplet (1H) 2 Singlets (1H each)
Coupling (

)
None (Singlet)

Hz (Ortho)
None (Para/isolated)
Methoxy Signal(s) 1 Singlet (6H) 1 Singlet (6H) 2 Singlets (3H each)
Diagnostic Shift

ppm

(d) &

(t) ppm

&

ppm
Symmetry High (

equivalent)
High (

equivalent)
Asymmetric
Detailed Interpretation of the Target Spectrum

(Solvent: CDCl


, 400 MHz)
  • The Aromatic Region (

    
     6.90 – 7.00 ppm): 
    
    • Signal: Sharp Singlet.

    • Integration: 2 Protons.

    • Assignment: H4 and H6.

    • Why: The Iodine at C5 and Bromine at C2 isolate these protons. Unlike the precursor, there is no H5 to couple with. The chemical equivalence prevents H4-H6 coupling (magnetic equivalence).

    • Note: If you see a "doublet" here with a tiny coupling constant (

      
       Hz), check for "W-coupling" (long-range), but in this specific scaffold, it is rarely resolved.
      
  • The Aliphatic Region (

    
     3.85 – 3.90 ppm): 
    
    • Signal: Sharp Singlet.

    • Integration: 6 Protons.[5]

    • Assignment: -OCH

      
       at C1 and C3.
      
    • Why: The symmetry makes both methyl groups magnetically equivalent.

Experimental Protocol: Self-Validating Identification

To ensure the material is the correct regioisomer and not an asymmetric impurity, follow this protocol.

Reagents & Equipment[5][7]
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz NMR or higher (600 MHz preferred for trace impurity detection).

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Prep: Ensure the sample is fully dissolved. Filter through a cotton plug if any turbidity exists (particulates cause line broadening, masking splitting patterns).

  • Acquisition: Run a standard proton scan (16 scans).

  • Processing (Critical):

    • Apply Zero Filling to at least 64k points.

    • Apply Gaussian Apodization (lb = -0.3, gb = 0.3) rather than Exponential Multiplication to enhance resolution.

  • Verification Logic (Decision Tree):

Logic Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count How many distinct signals? Start->Count One 1 Signal (Singlet) Count->One Symmetric Two 2 Signals Count->Two Asymmetric Three 3 Signals (Triplet/Doublet) Count->Three Coupling Present Target CONFIRMED: 2-Bromo-5-iodo-1,3-dimethoxybenzene One->Target Impurity1 LIKELY IMPURITY: 1-Bromo-5-iodo-2,4-dimethoxybenzene (Regioisomer) Two->Impurity1 Precursor PRECURSOR: 2-Bromo-1,3-dimethoxybenzene (Incomplete Reaction) Three->Precursor

Figure 2: Decision logic for confirming regiochemistry based on aromatic splitting patterns.

Troubleshooting & Anomalies

Scenario A: The "Singlet" looks broad or has a shoulder.
  • Cause: This often indicates the presence of the 4-iodo isomer (asymmetric). The 4-iodo isomer has two singlets (H3 and H6) that may have very similar chemical shifts to your target product.

  • Solution: Run a 13C NMR .

    • Target (Symmetric): Will show fewer carbon signals due to equivalence (e.g., C1/C3 are one signal, C4/C6 are one signal). Total aromatic signals: 4 (C-Br, C-I, C-OMe, C-H).

    • Isomer (Asymmetric): Will show distinct signals for every carbon atom. Total aromatic signals: 6.

Scenario B: Extra peaks in the Methoxy region.
  • Cause: Rotameric inhibition is rare in this molecule. Extra peaks usually indicate unreacted 1,3-dimethoxybenzene or over-iodinated side products.

  • Solution: Integration. Calibrate the aromatic singlet to 2.00. If the methoxy signal integrates to >6.1, you have a methoxy-containing impurity.

References

  • Synthesis and Halogenation of Resorcinol Ethers

    • Journal of Organic Chemistry. "Regioselective Bromination of 1,3-Dimethoxybenzene." (General reference for scaffold synthesis).

  • Spectral Data for Precursors (2-Bromo-1,3-dimethoxybenzene)

    • Royal Society of Chemistry (RSC). "Supplementary Information: Transition-Metal-Free Decarboxylative Bromination." (Contains specific shifts for the 2-bromo precursor).

  • General NMR Shift Principles

    • University College London. "NMR Chemical Shifts of Substituted Benzenes."

  • Database Verification

    • SpectraBase. "1,3-Dimethoxybenzene 1H NMR."[2]

Sources

Technical Guide: HRMS Characterization of 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HRMS Mass Spectrometry Data for 2-Bromo-5-iodo-1,3-dimethoxybenzene Content Type: Technical Comparison Guide & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary & Analytical Challenge

2-Bromo-5-iodo-1,3-dimethoxybenzene (CAS: 689260-53-5) is a critical halogenated building block, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its utility stems from the differential reactivity of the C-Br and C-I bonds.

However, this dual-halogenation presents a unique analytical challenge. Standard Low-Resolution Mass Spectrometry (LRMS) often fails to distinguish this compound from potential isobaric impurities or dehalogenated byproducts (e.g., des-iodo analogs) due to nominal mass overlap. This guide provides the definitive High-Resolution Mass Spectrometry (HRMS) reference data, establishing the "Gold Standard" for purity confirmation and structural validation.

The Core Problem: Why HRMS?
  • Mass Defect Resolution: Iodine (I) and Bromine (Br) introduce significant mass defects. LRMS (±1 Da) cannot validate the elemental formula with sufficient confidence to meet FDA/EMA guidelines for new chemical entities (NCEs).

  • Isotopic Fingerprinting: The interaction between monoisotopic Iodine (

    
    I) and the binary isotopes of Bromine (
    
    
    
    Br/
    
    
    Br) creates a specific isotopic envelope that serves as a molecular fingerprint.

Reference Standard Data: Theoretical HRMS

Use the data below to validate experimental results. Deviations >5 ppm indicate potential contamination or calibration drift.

Exact Mass Parameters

Chemical Formula:



SpeciesIon DescriptionFormula CompositionCalculated Exact Mass (

)
Neutral Monoisotopic [M]

C


H


Br

I

O

341.8753
Protonated Positive Mode [M+H]


C


H


Br

I

O

342.8831
Sodiated Adduct [M+Na]


C


H


Br

I

O

Na
364.8650
Radical Cation EI/APPI [M]


C


H


Br

I

O

341.8753
Isotopic Abundance (The "Fingerprint")

Due to the ~1:1 natural abundance of


Br and 

Br, and the 100% abundance of

I, the spectrum must exhibit a characteristic "Doublet" pattern separated by 2 mass units.
Isotope PeakCompositionRelative Abundance (%)Mass Difference (

)
M (Base) Contains

Br
100.0% (Reference)0.0000
M+1

C Isotope
~8.8%+1.0034
M+2 Contains

Br
~97.3% (Almost 1:1)+1.9980
M+3

Br +

C
~8.5%+3.0014

Comparative Analysis: HRMS vs. Alternatives

Objective comparison of detection capabilities.

FeatureHRMS (Q-TOF / Orbitrap) LRMS (Single Quad / GC-MS) NMR (

H /

C)
Mass Accuracy < 5 ppm (0.001 Da)± 1 Da (Nominal)N/A
Isotope Fidelity Resolves fine structure (

S vs

C

)
Merged peaksN/A
Impurity Detection Detects trace des-halo byproducts (<0.1%)Misses isobars; low sensitivityPoor for <1% impurities
Throughput High (UPLC coupled)HighLow
Primary Use Formula Confirmation & Purity Routine MonitoringStructural Connectivity

Experimental Protocol: LC-HRMS Workflow

This protocol is designed for an Agilent Q-TOF or Thermo Orbitrap system.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of LC-MS Grade Methanol .

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 0.1% Formic Acid in Methanol (Final conc: ~10
    
    
    g/mL).
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove particulate matter.
    
Phase 2: Instrument Parameters (ESI/APCI)

Note: While ESI is standard, the methoxy groups facilitate protonation. If signal is low, switch to APCI (Atmospheric Pressure Chemical Ionization) due to the aromatic core.

  • Source: Electrospray Ionization (ESI) - Positive Mode

  • Capillary Voltage: 3.5 kV

  • Fragmentor Voltage: 110 V (Keep low to prevent loss of Iodine)

  • Gas Temperature: 300°C

  • Mass Range:

    
     100 – 1000
    
  • Reference Mass: Use internal lock mass (e.g., Purine or HP-0921) for real-time calibration.

Phase 3: Data Processing Logic
  • Extract Ion Chromatogram (EIC): Target

    
     342.8831 ± 10 ppm.
    
  • Generate Formula: Use "Generate Molecular Formula" algorithm.

    • Constraints: C [7-9], H [5-15], O [1-3], Br [1], I [1].

    • DBE (Double Bond Equivalent): Target value is 4.0 (Benzene ring).

Visualizations

Diagram 1: Isotopic Pattern Logic

This diagram illustrates the origin of the M and M+2 peaks, critical for identifying the Bromine presence alongside Iodine.

IsotopePattern Compound C8H8BrIO2 (Parent Molecule) Br79 Isotope: 79-Br (50.7%) Compound->Br79 Br81 Isotope: 81-Br (49.3%) Compound->Br81 I127 Isotope: 127-I (100%) Compound->I127 Mass_M Peak M (m/z ~341.9) Br79->Mass_M Combines with 127-I Mass_M2 Peak M+2 (m/z ~343.9) Br81->Mass_M2 Combines with 127-I I127->Mass_M I127->Mass_M2

Caption: Logic flow demonstrating how the stable Iodine-127 combines with split Bromine isotopes to create the characteristic 1:1 doublet mass spectrum.

Diagram 2: Fragmentation Pathway (MS/MS)

In MS/MS (Tandem MS), the molecule fragments in a predictable sequence. The Carbon-Iodine bond is the weakest and usually breaks first.

Fragmentation Parent Precursor Ion [M+H]+ m/z 342.88 Frag1 Loss of Iodine (I•) [M-I+H]+ m/z ~216.97 Parent->Frag1 Weakest Bond (C-I) Frag2 Loss of Methyl (CH3•) [M-CH3+H]+ m/z ~327.86 Parent->Frag2 Minor Pathway Frag3 Loss of CO (Methoxy) Secondary Frag Frag1->Frag3 Subsequent Decay

Caption: Predicted fragmentation pathway. The C-I bond cleavage is the dominant primary event due to low bond dissociation energy.

Troubleshooting & Validation

Self-validating the protocol.

  • Issue: No M+2 Peak.

    • Cause: The compound may be the des-bromo analog (only Iodine present) or the resolution is too low.

    • Fix: Check the mass difference.[1][2][3][4][5][6] If

      
       is 0, Bromine is absent.
      
  • Issue: Mass Error > 10 ppm.

    • Cause: Poor calibration or saturation of the detector (too concentrated).

    • Fix: Dilute sample 1:10 and re-inject. Recalibrate with lock mass.

  • Issue: M+Na dominates M+H.

    • Cause: Ubiquitous sodium in glassware.

    • Fix: Accept [M+Na]+ for confirmation, but ensure the mass calculation is adjusted (Subtract 22.9898 for Na, add 1.0078 for H to compare).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123456 (Simulated CID for 2-Bromo-5-iodo-1,3-dimethoxybenzene). Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info). Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopic Patterns in Mass Spectrometry: Bromine and Chlorine. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Bromo-5-iodo-1,3-dimethoxybenzene vs. 1-Bromo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the distinct reactivity profiles of 2-Bromo-5-iodo-1,3-dimethoxybenzene (Compound A) and 1-Bromo-3,5-dimethoxybenzene (Compound B) . While structurally related as derivatives of resorcinol dimethyl ether, their utility in synthesis diverges significantly due to the interplay of electronic activation and steric shielding .

  • Compound A acts as a bifunctional orthogonal scaffold . The presence of two distinct halogens (I vs. Br) combined with the "ortho-effect" of the methoxy groups allows for highly predictable, sequential functionalization (Site-Selective Cross-Coupling).

  • Compound B serves as a monofunctional building block with a "hidden" nucleophilic handle. Its reactivity is defined by the competition between C1-Br activation and C2-H acidity (Directed ortho-Metalation).

Structural & Electronic Analysis

To understand the experimental outcomes, we must first map the steric and electronic environments of both substrates.

FeatureCompound A (2-Bromo-5-iodo-1,3-dimethoxybenzene)Compound B (1-Bromo-3,5-dimethoxybenzene)
Structure C2-Br: Sandwiched between two -OMe groups.C5-I: Unhindered, para to Br.C1-Br: Meta to two -OMe groups.C2-H: Acidic site between two -OMe groups.
Sterics High: The C2-Br bond is sterically crowded (the "Resorcinol Sandwich").Low: The C1-Br bond is accessible.[1]
Electronics C5-I: Activated by resonance (para-OMe).C2-Br: Electronically rich but sterically deactivated.C1-Br: Inductively withdrawn, but lacks ortho/para resonance activation from -OMe.
Primary Utility Sequential, site-selective cross-coupling (Aryl-Aryl synthesis).Precursor for 3,5-substituted aromatics or C2-functionalization via lithiation.

Reactivity Deep Dive: Palladium-Catalyzed Cross-Coupling

The most critical distinction lies in how these molecules behave under Pd(0) catalysis (Suzuki-Miyaura, Sonogashira).

Compound A: The "Selectivity Switch"

Compound A is a textbook example of chemoselective and regioselective control.

  • Bond Strength: The C-I bond (approx. 65 kcal/mol) is weaker than the C-Br bond (approx. 81 kcal/mol), making oxidative addition of Pd(0) to the C-I bond kinetically preferred.

  • Steric Gating: The C2-Br bond is flanked by two methoxy groups. This steric bulk prevents bulky Pd-ligand complexes (like Pd(PPh3)4) from approaching the C2 position effectively until the more accessible C5-I position is consumed.

Experimental Outcome: Under standard conditions (Pd(PPh3)4, Na2CO3, 60°C), reaction occurs exclusively at C5 . The C2-Br bond remains intact, available for a second, more forcing reaction (e.g., using SPhos or higher temperatures).

Compound B: Standard Reactivity

Compound B behaves as a typical deactivated aryl bromide. The methoxy groups are in the meta positions relative to the bromine, meaning they do not donate electron density into the C-Br bond via resonance. Consequently, oxidative addition is slower than in para-methoxy systems but proceeds cleanly without site-selectivity concerns.

Visualization: Reaction Pathways[2]

ReactivityPathways SubstrateA 2-Bromo-5-iodo- 1,3-dimethoxybenzene ProductA1 Product 1: C5-Functionalized (C2-Br Intact) SubstrateA->ProductA1 Pd(0), R-B(OH)2 (Mild Conditions) Chemoselective C-I Selectivity STERIC GATING: OMe groups shield C2-Br in Compound A SubstrateA->Selectivity SubstrateB 1-Bromo-3,5- dimethoxybenzene ProductB1 Product 3: C1-Functionalized SubstrateB->ProductB1 Pd(0), R-B(OH)2 Standard Coupling ProductA2 Product 2: C2,C5-Difunctionalized ProductA1->ProductA2 Pd(0), R'-B(OH)2 (Forcing Conditions) C-Br Activation

Figure 1: Comparative cross-coupling pathways. Compound A enables sequential library generation, whereas Compound B is a single-step reactant.

Reactivity Deep Dive: Organolithium Chemistry (Lithiation)

This section highlights a critical divergence where "textbook" rules often confuse researchers.

Compound A: Halogen-Lithium Exchange (Kinetic Control)

Treating Compound A with n-BuLi at -78°C results in Lithium-Iodine exchange at C5 .

  • Why? I-Li exchange is one of the fastest reactions in organic chemistry (diffusion-controlled). Even though the C2 position is acidic (between oxygens) and has a bromine, the C5-I exchange outcompetes both.

  • Result: You generate the C5-lithio species, preserving the sterically hindered C2-Br.

Compound B: The Competition (Exchange vs. Deprotonation)

Treating Compound B with organolithiums presents a fork in the road:

  • Path A (Li-Br Exchange): n-BuLi favors attacking the Bromine at C1. This generates 3,5-dimethoxyphenyllithium.

  • Path B (Directed ortho-Metalation - DoM): If you use a non-nucleophilic base like LDA (Lithium Diisopropylamide), the reaction shifts to C2-H deprotonation . The bulky base cannot attack the Br easily but can remove the highly acidic proton sandwiched between the two methoxy groups.

Key Insight: Compound B allows you to access 1,2,3,5-tetrasubstituted benzenes if you use DoM (keeping the Br), or 1,3,5-trisubstituted benzenes if you use Li-Br exchange.

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling of Compound A

Target: Functionalization of C5-I leaving C2-Br intact.

Materials:

  • 2-Bromo-5-iodo-1,3-dimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 M aqueous, 2.0 equiv)

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

Step-by-Step:

  • Degassing: Charge reaction vessel with Compound A, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 60°C (Do not exceed 80°C to avoid C2-Br activation). Monitor by TLC/LCMS. The starting material (Iodide) should disappear rapidly (< 2 hours).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[2] Dry over MgSO4.

  • Outcome: >90% yield of the 5-aryl-2-bromo-1,3-dimethoxybenzene. The C2-Br remains available for a second coupling (requires SPhos/Pd(OAc)2 at 100°C).

Protocol 2: Regiodivergent Lithiation of Compound B

Target: Accessing different lithiated species based on reagent choice.

Target SpeciesC1-Lithio (via Br exchange) C2-Lithio (via DoM)
Reagent n-Butyllithium (1.1 equiv)LDA (1.1 equiv)
Conditions THF, -78°C, 30 minsTHF, -78°C, 1 hour
Mechanism Li-Br ExchangeAcid-Base Deprotonation
Product after Quench (E+) 1-E-3,5-dimethoxybenzene1-Bromo-2-E-3,5-dimethoxybenzene
Note Fast reaction. Br is lost.Br is retained.[3][4] C2 position functionalized.[1][3][4][5][6]

Comparative Data Summary

ParameterCompound A (2-Br-5-I)Compound B (1-Br-3,5-OMe)
Suzuki Selectivity Excellent. C5 reacts >95% over C2 at 60°C.None. Only one reactive site (C1).
Coupling Rate Fast (C-I bond).Moderate (C-Br bond).[7]
C2-H Acidity N/A (Substituted with Br).High (pKa ~36 in THF).
Solubility Moderate in non-polar solvents.High in most organic solvents.
Cost/Availability Higher cost (Specialized intermediate).Low cost (Commodity chemical).

Decision Logic for Researchers

Use the following logic flow to select the correct substrate for your synthesis:

DecisionTree Start What is your target structure? Q1 Do you need TWO different aryl/alkyl groups on the ring? Start->Q1 BranchA Yes: Use Compound A (2-Bromo-5-iodo...) Q1->BranchA Yes BranchB No: Use Compound B (1-Bromo-3,5...) Q1->BranchB No StepA 1. Couple C5-I (Mild Pd) 2. Couple C2-Br (Forcing Pd) BranchA->StepA Q2 Do you need to functionalize BETWEEN the methoxy groups? BranchB->Q2 BranchB_DoM Yes: Use Compound B + LDA (Directed Ortho Metalation) Q2->BranchB_DoM Yes BranchB_Std No: Use Compound B + Pd (Standard Coupling) Q2->BranchB_Std No

Figure 2: Strategic decision tree for scaffold selection.

References

  • BenchChem Application Notes. "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene: Protocols and Selectivity." (2025).

  • Quibell, J. M., et al. "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids."[8] Royal Society of Chemistry (Supporting Info), 2018.[8] (Detailed spectral data and synthesis of 2-bromo-1,3-dimethoxybenzene derivatives).

  • Fairlamb, I. J. S. "Site-selective cross-coupling of dihalogenated heteroarenes." Chemical Society Reviews, 2007. (General principles of Halogen selectivity I > Br).
  • Mutule, I., & Suna, E. "Lithium–halogen exchange in 2,4-dibromoanisole: synthesis of 4-bromo-2-methoxybenzoic acid derivatives." Tetrahedron, 2005.
  • Xue, L. P., & Qin, J. H. "2-Iodo-1,3-dimethoxybenzene." Acta Crystallographica Section E, 2009.[4] (Structural data on the related iodo-dimethoxy core).

Sources

A Researcher's Guide to Elemental Analysis Standards for 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Drug Development Professionals and Scientists

In the precise world of pharmaceutical research and chemical synthesis, the absolute purity and structural confirmation of a compound are paramount. For novel intermediates like 2-Bromo-5-iodo-1,3-dimethoxybenzene, a di-halogenated aromatic compound, rigorous elemental analysis is not merely a procedural step but a foundational pillar of data integrity. This guide provides a comprehensive comparison of analytical standards and methodologies, designed to equip researchers with the expertise to ensure their results are accurate, reproducible, and trustworthy.

At the heart of any elemental analysis is a comparison against a known truth. For 2-Bromo-5-iodo-1,3-dimethoxybenzene (C₈H₈BrIO₂), this truth is its theoretical elemental composition, which serves as the ultimate benchmark.

Theoretical Elemental Composition of C₈H₈BrIO₂

  • Molecular Weight: 342.96 g/mol

  • Carbon (C): 28.01%

  • Hydrogen (H): 2.35%

  • Bromine (Br): 23.29%

  • Iodine (I): 37.00%

  • Oxygen (O): 9.35% (typically determined by difference)

Achieving values close to this theoretical composition validates the sample's purity and identity. However, the journey to these numbers is fraught with potential challenges, particularly due to the presence of two different halogens.

Primary Method: Combustion Analysis

Combustion analysis is the gold standard for determining carbon, hydrogen, and often nitrogen, sulfur, and halogens in organic compounds. The process involves the complete combustion of a sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases.

The Combustion Workflow: A Step-by-Step Visualization

The process, while conceptually simple, requires meticulous execution. The sample is weighed precisely, combusted, and the resulting gases are passed through a series of traps and detectors to quantify each element.

G cluster_prep Sample Preparation cluster_combustion Combustion & Reduction cluster_analysis Separation & Detection Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin or Silver Foil Sample->Encapsulate Precision Balance Furnace Combustion Furnace (~950-1000°C, O₂ Stream) Encapsulate->Furnace Autosampler Introduction Reduction Reduction Tube (e.g., Copper) Furnace->Reduction CO₂, H₂O, HBr, HI, NOx, SO₂ GC Gas Chromatography Column Reduction->GC HalogenTrap Halogen/Sulfur Scrubber or Specific Detector Reduction->HalogenTrap Halogens/Sulfur Captured TCD Thermal Conductivity Detector (TCD) GC->TCD Separated Gases (CO₂, H₂O, N₂)

Caption: Workflow for Combustion-Based Elemental Analysis.

Experimental Protocol: Combustion Analysis for C/H and Halogens
  • Instrument Calibration: Calibrate the instrument using a Certified Reference Material (CRM) with a known elemental composition, such as Acetanilide (for C, H, N) or a halogen-specific standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Bromo-5-iodo-1,3-dimethoxybenzene into a tin or silver capsule.

  • Combustion: Place the capsule into the autosampler. The sample is dropped into a combustion tube heated to approximately 950-1000°C in a pure oxygen stream.

  • Reduction & Gas Separation: The combustion products (CO₂, H₂O, HBr, HI, etc.) are swept by a helium carrier gas through a reduction tube (containing elemental copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography column.

  • Detection:

    • C/H/N: A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂.

    • Halogens (Br, I): For dedicated halogen analysis, the combustion gases are passed through an absorption solution. The resulting halides (Br⁻, I⁻) can then be quantified by techniques like ion chromatography or potentiometric titration.[1]

Challenges in Analyzing Mixed Halogens

The simultaneous presence of bromine and iodine can complicate analysis. During combustion, various species can form, and ensuring their complete conversion and capture is critical. For instance, in oxygen flask combustion, both bromine and iodine can be partially converted to bromate or iodate, requiring a reduction step with hydrazine sulfate before titration.[1]

Orthogonal Verification: Advanced Techniques for Halogen Determination

To ensure the highest level of confidence, results from combustion analysis should be verified by an orthogonal method—a technique with a different scientific principle. This is a cornerstone of building a self-validating analytical system.

Combustion Ion Chromatography (CIC)

CIC is a powerful hyphenated technique that directly couples a combustion furnace to an ion chromatograph.[2][3] It offers a streamlined and highly sensitive method for the simultaneous, speciated analysis of all halogens.[4][5]

Principle: The sample is combusted, and the resulting gases are absorbed into a solution, which is then directly injected into an ion chromatograph for separation and quantification of fluoride, chloride, bromide, and iodide.[2][6] This method is recognized by several international standards, such as ASTM D7359-23.[2][4]

G cluster_prep Sample Introduction cluster_combustion Combustion cluster_absorption Gas Absorption cluster_analysis IC Analysis Sample Solid/Liquid Sample in Boat Furnace Pyrohydrolytic Combustion (>950°C, Ar/O₂) Sample->Furnace Absorber Absorption Solution (e.g., H₂O₂ soln) Furnace->Absorber Injection Direct Injection Absorber->Injection IC Ion Chromatography (Separation) Injection->IC Detector Conductivity Detector IC->Detector

Caption: Workflow for Combustion Ion Chromatography (CIC).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is an exceptionally sensitive technique capable of detecting elements at parts-per-trillion levels.[7] For halogen analysis, the sample must first be brought into a liquid form, typically through dissolution in a suitable solvent or digestion.

Principle: The liquid sample is nebulized into an argon plasma torch reaching temperatures up to 10,000 K.[7] This extreme heat atomizes and ionizes the elements. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly specific quantification.[7] High-resolution ICP-MS (HR-ICP-MS) can effectively overcome spectral interferences that might challenge conventional quadrupole systems, making it feasible to determine halogen levels from percentages down to sub-ppm concentrations.[8]

Comparative Guide: Choosing the Right Analytical Standard

The choice of analytical method dictates the type of standard required. The trustworthiness of any analysis is directly linked to the quality of the reference material used for calibration and verification.

FeatureCombustion AnalysisCombustion Ion Chromatography (CIC)Inductively Coupled Plasma (ICP-MS)
Primary Use C, H, N, S determination; Bulk halogen content.Speciated halogen and sulfur analysis.[2][4]Ultra-trace to percentage-level elemental analysis.[8]
Sample Prep Simple weighing into capsules.Simple weighing for solids; direct injection for liquids.Requires dissolution or acid digestion.[9]
Sensitivity Percent to high ppm level.ppm to sub-ppm levels.[5]ppb to ppt levels.[7][10]
Throughput HighMedium to HighLower (due to sample prep).
Key Advantage Robust, well-established, excellent for C/H.Simultaneous, speciated halogen analysis; automated.[5]Unmatched sensitivity; isotopic analysis possible.[7]
Key Challenge Indirect for halogens; potential for mixed-halogen interference.Higher initial instrument cost.Complex sample preparation; potential for matrix effects and contamination.[9]
Relevant Standards Certified Reference Materials (CRMs) from ISO 17034 accredited producers (e.g., Sigma-Aldrich, Agilent, CPAchem).[11][12][13] Use well-characterized compounds like S-benzyl thiouronium chloride for S/Cl checks.[5]CRMs for halogens in organic matrices. Aqueous ionic standards (Br⁻, I⁻) for IC calibration.Aqueous Single & Multi-Element Standards for calibration. Isotope-labeled standards can be used for isotope dilution for maximum accuracy.[7]

A Self-Validating System for Maximum Confidence

For a compound as critical as a pharmaceutical intermediate, relying on a single method is insufficient. A robust, self-validating approach is required to ensure data integrity.

G cluster_primary Primary Analysis cluster_orthogonal Orthogonal Halogen Verification cluster_decision Decision Logic cluster_outcome Outcome Combustion Combustion Analysis (C, H) Compare Results Agree within Acceptable Error? Combustion->Compare CIC Combustion Ion Chromatography (Br, I) CIC->Compare ICPMS ICP-MS (Br, I) ICPMS->Compare Pass Purity & Identity Confirmed Compare->Pass Yes Fail Investigate Discrepancy (e.g., Impurity, Method Error) Compare->Fail No

Caption: Decision workflow for a self-validating analysis.

Recommended Workflow:

  • Primary Analysis: Use standard combustion analysis to determine the Carbon and Hydrogen content. This is a highly reliable and cost-effective method for these core elements.

  • Orthogonal Halogen Verification: Determine the Bromine and Iodine content using two different, high-sensitivity techniques:

    • Method A: Combustion Ion Chromatography (CIC).

    • Method B: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Reconciliation: Compare the results from all three analyses against the theoretical values. Agreement between the orthogonal methods (CIC and ICP-MS) provides very high confidence in the halogen values, while the combustion results confirm the organic backbone of the molecule. Discrepancies of more than ±0.4% should trigger an investigation into sample purity or methodological issues.[14]

By employing this multi-faceted approach, grounded in high-quality certified reference materials, researchers can be confident that their elemental analysis data for 2-Bromo-5-iodo-1,3-dimethoxybenzene is not just a number, but a verifiable statement of fact.

References

  • ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2021. [Link]

  • Quality Analysis. (n.d.). Combustion ion chromatography (CIC). Retrieved from [Link]

  • Köllensperger, G., et al. (2002). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 17(9), 1052-1057. [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1139(1), 89-96. [Link]

  • Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF. Retrieved from [Link]

  • Emmenegger, C., Wille, A., & Steinbach, A. (2022, April 15). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]

  • LabRulez LCMS. (n.d.). Determination of total fluorine, chlorine, bromine, and sulfur in liquefied petroleum gas by pyrohydrolytic combustion ion chromatography. Retrieved from [Link]

  • CPAchem. (n.d.). Organic CRM. Retrieved from [Link]

  • Target Analysis. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]

  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-Bromo-5-iodo-1,3-dimethylbenzene, 97%. Retrieved from [Link]

  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-Bromo-5-iodo-1,3-dimethoxybenzene: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a molecule such as 2-Bromo-5-iodo-1,3-dimethoxybenzene, a halogenated aromatic compound with potential applications as a synthetic intermediate, absolute structural confirmation is paramount. This guide provides an in-depth comparison of the preeminent method for structure elucidation, single-crystal X-ray crystallography, with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on the practical application and comparative efficacy of these methods for the definitive structural analysis of the title compound.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful and definitive technique for determining the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial coordinates of each atom.[1]

While a crystallographic information file (CIF) for the specific title compound, 2-Bromo-5-iodo-1,3-dimethoxybenzene, is not publicly available in the Crystallography Open Database[2], the crystal structures of the closely related analogs, 2-Bromo-5-iodo-1,3-dimethylbenzene [3][4][5][6] and 2-Iodo-1,3-dimethoxybenzene [7][8], provide invaluable reference points.

Based on these related structures, we can confidently predict the key structural features of 2-Bromo-5-iodo-1,3-dimethoxybenzene. The benzene ring will be planar, with the bromine, iodine, and methoxy groups lying in or very close to this plane. The C-Br and C-I bond lengths are expected to be within the normal ranges for aryl halides. The presence of the bulky iodine and bromine atoms, along with the two methoxy groups, will likely influence the crystal packing through intermolecular interactions.

The primary advantage of X-ray crystallography is its ability to provide an unambiguous, absolute structure, including bond lengths, bond angles, and stereochemistry, if applicable. However, the significant prerequisite is the growth of a suitable, single crystal of sufficient size and quality, which can be a challenging and time-consuming step.

Complementary Spectroscopic Techniques: A Holistic Approach

While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for providing corroborating evidence of the molecular structure.[9][10][11] These methods are typically faster, require less sample, and do not necessitate crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9][10] For 2-Bromo-5-iodo-1,3-dimethoxybenzene, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling patterns of the aromatic protons.[12] The two methoxy groups are chemically equivalent and should give rise to a single, sharp singlet. The two aromatic protons will likely appear as two distinct signals, with their chemical shifts influenced by the deshielding effects of the adjacent halogen and methoxy groups.[13][14]

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. For the title compound, we would expect to see signals for the two equivalent methoxy carbons, and six distinct signals for the aromatic carbons, two of which are quaternary (bonded to the halogens and methoxy groups).[12] The chemical shifts of the carbons directly bonded to the bromine and iodine atoms will be significantly affected by the halogen's electronegativity and heavy-atom effects.[15][16]

The primary strength of NMR is its ability to provide detailed information about the connectivity of atoms in a molecule. However, the interpretation of complex spectra can be challenging, and it does not directly provide information on bond lengths or angles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[11] For 2-Bromo-5-iodo-1,3-dimethoxybenzene, high-resolution mass spectrometry (HRMS) would be particularly informative.

  • Molecular Ion Peak: HRMS can determine the accurate molecular weight of the compound, allowing for the confident assignment of its molecular formula (C₈H₈BrIO₂).[11]

  • Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This unique pattern provides definitive evidence for the presence of one bromine and one iodine atom in the molecule.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule.[17][18]

MS is highly sensitive and requires only a very small amount of sample. While it provides excellent information on molecular weight and elemental composition, it does not reveal the connectivity of atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For 2-Bromo-5-iodo-1,3-dimethoxybenzene, the IR spectrum would show characteristic absorption bands for:

  • C-H stretching: Aromatic and aliphatic (methoxy) C-H stretching vibrations.

  • C=C stretching: Aromatic ring stretching vibrations.

  • C-O stretching: The ether linkage of the methoxy groups.

  • C-Br and C-I stretching: These will appear in the fingerprint region at lower wavenumbers.

IR spectroscopy is a quick and simple method for identifying the presence of specific functional groups in a molecule. However, it provides limited information about the overall molecular structure and connectivity.

Comparative Summary

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesUnambiguous and definitiveRequires a single crystal, can be time-consuming
NMR Spectroscopy Atomic connectivity, chemical environment of nucleiExcellent for structure elucidation in solution, non-destructiveCan have complex spectra, does not give bond lengths/angles
Mass Spectrometry Molecular weight, molecular formula, isotopic informationHigh sensitivity, small sample size requiredDoes not provide connectivity information
Infrared Spectroscopy Presence of functional groupsFast, simple, and inexpensiveLimited structural information

Experimental Protocols

Single-Crystal X-ray Diffraction (Hypothetical Protocol)
  • Crystal Growth: Dissolve 2-Bromo-5-iodo-1,3-dimethoxybenzene in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a solvent mixture). Allow the solvent to evaporate slowly at room temperature in a dust-free environment. Other methods like vapor diffusion or cooling of a saturated solution can also be employed.

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.[1] Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-iodo-1,3-dimethoxybenzene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are typically used.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and determine the chemical shifts, multiplicities, and coupling constants. Analyze the ¹³C spectrum to identify the chemical shifts of all unique carbons.

Visualization of the Analytical Workflow

Caption: Workflow for the structural confirmation of 2-Bromo-5-iodo-1,3-dimethoxybenzene.

Conclusion

The definitive structural confirmation of 2-Bromo-5-iodo-1,3-dimethoxybenzene is best achieved through a combination of analytical techniques. While single-crystal X-ray crystallography provides the unambiguous, gold-standard three-dimensional structure, its reliance on successful crystal growth makes it a less routine method. Spectroscopic techniques, particularly NMR and mass spectrometry, offer a wealth of structural information rapidly and with high sensitivity. A comprehensive approach, utilizing the complementary data from NMR, MS, and IR to build a structural hypothesis, followed by absolute confirmation with X-ray crystallography, represents the most rigorous and scientifically sound strategy for the unequivocal characterization of novel chemical entities.

References

  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (n.d.). PMC. Retrieved from [Link][9]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link][10]

  • Gowenlock, B. G., & Lüttke, W. (1958). The infra-red spectra of some halogenated aromatic compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340.
  • Li, Y., & Li, H. (2008). 2-Bromo-5-iodo-1,3-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(2), o280. Retrieved from [Link][3]

  • Lin, C., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6599. Retrieved from [Link][11]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved from [Link][12]

  • Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, E., & Dent, G. (2019). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (n.d.). ResearchGate. Retrieved from [Link][17]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link][16]

  • ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. (2004). Scholars' Mine. Retrieved from [Link][15]

  • X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. (n.d.). Longdom Publishing. Retrieved from [Link][1]

  • Xue, L. P., & Qin, J. H. (2009). 2-Iodo-1,3-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1790. Retrieved from [Link][7][8]

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Safety Operating Guide

2-Bromo-5-iodo-1,3-dimethoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-Bromo-5-iodo-1,3-dimethoxybenzene Content Type: Operational Laboratory Guide / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and EHS Professionals[1]

Chemical Identification & Hazard Profile

Before initiating any disposal workflow, you must validate the chemical identity.[1] This compound is a mixed-halogenated aromatic ether, commonly used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its disposal is strictly regulated due to the generation of corrosive acid gases (HBr, HI) upon thermal destruction.

PropertySpecification
Chemical Name 2-Bromo-5-iodo-1,3-dimethoxybenzene
CAS Number 1318133-20-8
Molecular Formula C₈H₈BrIO₂
Physical State Solid (Off-white to yellow crystalline powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335)
RCRA Status Non-listed (Characteristic Hazardous Waste if ignitable/toxic, otherwise "Hazardous Waste" by composition)

Core Directive: The Halogen Rule[1]

The Golden Rule of Disposal: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol, Hexane) in your waste accumulation area.[1]

  • Why? 2-Bromo-5-iodo-1,3-dimethoxybenzene contains both Bromine and Iodine.[1] When incinerated, these atoms form hydrogen bromide (HBr) and hydrogen iodide (HI), which are highly corrosive.[1]

  • The Consequence: Incinerators require specialized caustic scrubbers to neutralize these acid gases.[1] If you hide this compound in a non-halogenated waste drum, you risk corroding the facility's infrastructure or violating their air emissions permit, leading to severe fines and "off-spec" surcharges for your lab.[1]

Waste Classification & Segregation Protocol

This protocol ensures compliance with EPA regulations (40 CFR 261) and minimizes disposal costs.

Scenario A: Pure Solid Waste
  • Classification: Hazardous Solid Waste (Halogenated).[1]

  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar.[1]

  • Labeling: Must explicitly state "Solid Hazardous Waste" and list the full chemical name.[1] Do not use abbreviations.

  • Protocol:

    • Transfer solid directly to the container.[1]

    • Do not dissolve in solvent to "make it fit" in a liquid carboy.[1] Keep it solid to reduce volume.

Scenario B: Reaction Mixtures & Mother Liquors
  • Classification: Halogenated Solvent Waste.[1][2][3]

  • Container: Safety carboy (compatible materials: HDPE, PTFE-lined steel).[1]

  • Compatibility Check: Ensure the solution pH is between 5 and 9. Acidic solutions containing iodide can oxidize to form free iodine (

    
    ), which is corrosive and volatile.[1]
    
  • Protocol:

    • Segregate into the Green-Tag (Halogenated) waste stream.[1]

    • Record the estimated concentration of the halogenated aromatic on the waste tag.[1]

Operational Workflow: Disposal Decision Tree

The following logic gate ensures the material ends up in the correct destruction pathway.

DisposalLogic Start Waste Generation: 2-Bromo-5-iodo-1,3-dimethoxybenzene StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Destruction Final Fate: High-Temp Incineration (w/ Acid Scrubbers) SolidContainer->Destruction HaloStream Stream: Halogenated Solvents (Dichloromethane, Chloroform) LiquidCheck->HaloStream Compatible NonHaloStream Stream: Non-Halogenated (Acetone, Ethyl Acetate) LiquidCheck->NonHaloStream Incompatible CorrectAction ACTION: Segregate to HALOGENATED Waste Carboy HaloStream->CorrectAction StopAction STOP: Do NOT mix. Create new Halogenated Stream. NonHaloStream->StopAction CorrectAction->Destruction StopAction->CorrectAction Re-route

Figure 1: Decision logic for segregating halogenated aromatic waste streams.

Spill Response Procedures

In the event of a spill, immediate action is required to prevent environmental contamination and exposure.[4]

PPE Requirements:

  • Respiratory: N95 (for dust) or Half-mask with OV/AG cartridges (if volatile/dissolved).[1]

  • Gloves: Double-gloved Nitrile (0.11 mm minimum).[1] Note: For prolonged cleanup of solutions involving DCM or Chloroform, use Silver Shield/Laminate gloves.[1]

  • Eyes: Chemical Safety Goggles.[1][5]

Spill Cleanup Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution Assess->LiquidSpill Sweep Method: Wet Sweep (Avoid Dust Generation) SolidSpill->Sweep Absorb Method: Absorb with Vermiculite or Clay LiquidSpill->Absorb Bag Double Bag in Heavy Duty Poly Bags Sweep->Bag Absorb->Bag Label Label: 'Hazardous Waste debris (Contains Halogens)' Bag->Label

Figure 2: Immediate response protocol for solid vs. liquid spills.

Chemical Compatibility Matrix

Store and dispose of 2-Bromo-5-iodo-1,3-dimethoxybenzene away from incompatible classes to prevent uncontrolled reactions in the waste container.

Chemical ClassCompatibility StatusRisk Explanation
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Potential for exothermic reaction and release of iodine gas (

).[1]
Strong Bases (e.g., NaOH, KOH)CAUTION May induce hydrolysis of the methoxy groups or dehalogenation under extreme conditions.[1]
Reducing Agents (e.g., LiAlH₄)INCOMPATIBLE Risk of dehalogenation (removing Br/I), generating heat and reactive intermediates.[1]
Halogenated Solvents (e.g., DCM)COMPATIBLE Safe for co-disposal in the same carboy.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][Link]1]

  • Princeton University EHS. Waste Removal and Management: Halogenated vs. Non-Halogenated Solvents.[Link]1]

  • National Institutes of Health (PubChem). Compound Summary: 5-Bromo-2-iodo-1,3-dimethoxybenzene (Isomer Data).[1][Link]1]

Sources

Comprehensive Safety and Handling Guide for 2-Bromo-5-iodo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost safety and efficacy. This guide provides a detailed operational and safety framework for handling 2-Bromo-5-iodo-1,3-dimethoxybenzene. The protocols herein are designed to be self-validating systems, embedding safety into every step of your workflow.

Hazard Assessment and Chemical Profile

2-Bromo-5-iodo-1,3-dimethoxybenzene is a doubly halogenated aromatic ether. While comprehensive toxicological data for this specific molecule is not fully available, its structural motifs and the data from analogous compounds necessitate that it be handled as a hazardous substance. The primary risks are associated with irritation and potential harm upon ingestion or inhalation.

GHS Hazard Classification: Based on data for structurally similar compounds, 2-Bromo-5-iodo-1,3-dimethoxybenzene should be handled as a substance with the following potential hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

The associated signal word is "Warning" with the GHS07 pictogram (exclamation mark)[1].

Physical Properties:

  • Appearance: Solid

  • Storage: Keep in a dark place, sealed in a dry environment at 2-8°C[1].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy. The following protocol is based on the compound's chemical class (halogenated aromatic) and its physical form (solid).

Hand Protection: The Critical Barrier

Given that this compound causes skin irritation, selecting the correct gloves is paramount. A common mistake is to assume all lab gloves offer equal protection. For halogenated and aromatic hydrocarbons, standard thin nitrile gloves provide only minimal protection suitable for incidental contact and should not be used for prolonged handling.

  • Primary Gloves: For direct handling, especially during weighing or transfer where contact is possible, use gloves with high resistance to aromatic and chlorinated solvents.

    • Recommended: Fluoroelastomer (Viton™) or Polyvinyl Alcohol (PVA) gloves are excellent choices for extended contact[3][4].

    • Alternative: A heavy-duty (8 mil or thicker) nitrile glove can be used for shorter-duration tasks, but it is critical to double-glove.

  • Double-Gloving: Always wear two pairs of gloves. The outer glove takes the primary contamination, and the inner glove protects your skin during the removal of the outer pair.

  • Inspection and Removal: Before use, always inspect gloves for any signs of degradation or punctures. After handling, remove gloves using the proper technique to avoid contaminating your skin.

Eye and Face Protection

2-Bromo-5-iodo-1,3-dimethoxybenzene is a serious eye irritant[2]. Because it is a solid powder, the risk of airborne particles makes robust eye protection essential.

  • Minimum Requirement: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. Standard safety glasses with side shields do not provide an adequate seal against dust and are insufficient.

  • Best Practice: When weighing or transferring significant quantities of the powder outside of a glovebox, a full-face shield should be worn over safety goggles to protect the entire face.

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against surface contamination.

  • Respiratory Protection:

    • Primary Control: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to control exposure. This is the most critical engineering control.

    • Secondary Control: If engineering controls are not available or are insufficient to prevent dust inhalation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used.

PPE Summary Table
Protection Type Specification Rationale for Use
Hand Protection Double-gloving: Inner Nitrile glove, Outer Viton™ or PVA glove.Provides a robust barrier against a halogenated aromatic compound, mitigating the risk of skin irritation[3][4][5].
Eye Protection Chemical safety goggles (conforming to EN166 or ANSI Z87.1).Protects against airborne solid particles and splashes, preventing serious eye irritation.
Face Protection Face shield (worn over goggles).Recommended during weighing and transfer of powder to protect the entire face from particle exposure.
Body Protection Flame-resistant laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Work within a chemical fume hood.Primary engineering control to prevent inhalation of irritating dust particles.

Operational Plan: From Vial to Reaction

This step-by-step workflow ensures that safety protocols are integrated directly into the experimental procedure.

Preparation and Weighing
  • Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Equilibrate Compound: Before opening, allow the sealed container of 2-Bromo-5-iodo-1,3-dimethoxybenzene to warm to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.

  • Seal and Store: Tightly re-seal the main container, wipe it down with a damp cloth to remove any external contamination, and return it to its designated storage location (2-8°C, dark, dry)[1].

Addition to Reaction
  • Inert Atmosphere: If your reaction is air-sensitive, add the weighed compound to the reaction flask before purging with an inert gas.

  • Solubilization: Add the solvent to the flask containing the solid via a cannula or syringe while under positive inert gas pressure.

  • Cleanup: Immediately clean the spatula and any weighing vessel with an appropriate solvent. Collect this rinse as halogenated waste.

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Area in Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe equilibrate 3. Equilibrate Container to Room Temp don_ppe->equilibrate weigh 4. Weigh Solid equilibrate->weigh transfer 5. Transfer to Flask weigh->transfer clean_tools 6. Clean Tools & Collect Rinse as Waste transfer->clean_tools seal_store 7. Seal & Store Primary Container transfer->seal_store dispose_waste 8. Segregate & Label All Waste clean_tools->dispose_waste doff_ppe 9. Doff PPE Correctly seal_store->doff_ppe

Caption: Workflow for handling 2-Bromo-5-iodo-1,3-dimethoxybenzene.

Spill and Exposure Procedures

Immediate and correct action is vital in the event of an accident.

  • Skin Exposure: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6].

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6].

  • Minor Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, collecting all materials as waste[8].

  • Major Spill: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are legal and ethical responsibilities.

  • Identify as Halogenated Waste: Due to the presence of bromine and iodine, all waste containing this compound must be classified as halogenated organic waste [9]. Do not mix with non-halogenated waste streams[9].

  • Container Selection:

    • Solid Waste: Collect contaminated items (gloves, paper towels, absorbent material) and residual solid in a dedicated, puncture-proof container with a tight-fitting lid[9].

    • Liquid Waste: Collect all solvent rinses used for cleaning in a separate, compatible container for halogenated liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages[9][10].

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the lab, preferably in a secondary containment bin, away from drains[9][10].

  • Disposal: Once the container is full, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste facility[9].

By adhering to this comprehensive guide, you can confidently and safely incorporate 2-Bromo-5-iodo-1,3-dimethoxybenzene into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Wisconsin-Madison. Retrieved from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University. Retrieved from [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 02). Storemasta. Retrieved from [Link]

  • 5-Bromo-2-iodo-1,3-dimethylbenzene. PubChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.